Madindoline A
Description
(+)-madindoline A has been reported in Streptomyces with data available.
inhibits interleukin-6; isolated from Streptomyces; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQXXLKOCZMGG-BHDDXSALSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430988 | |
| Record name | (+)-madindoline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184877-64-3 | |
| Record name | (+)-madindoline A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Madindoline A from Streptomyces nitrosporeus: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Madindoline A, a secondary metabolite isolated from the fermentation broth of Streptomyces nitrosporeus K93-0711, has emerged as a significant small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway.[1][2] This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, biological activities, and key experimental data. Detailed protocols for relevant assays and visual representations of its mechanism are included to support further research and drug development efforts. This compound selectively targets the gp130 receptor subunit, preventing its homodimerization and subsequent activation of the JAK/STAT3 signaling cascade, a pathway implicated in various inflammatory diseases and cancers.[3] With its unique structure and specific mode of action, this compound represents a promising lead compound for the development of novel therapeutics.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[3] Dysregulation of IL-6 signaling is associated with the pathogenesis of numerous diseases, including rheumatoid arthritis, Castleman's disease, multiple myeloma, and postmenopausal osteoporosis.[4] The IL-6 signal is transduced through a receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing glycoprotein 130 (gp130).[3] Upon IL-6 binding, gp130 forms a homodimer, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3]
This compound was discovered during a screening program for IL-6 inhibitors from microbial products.[1][3] It is a nonpeptide small molecule that selectively inhibits the biological activities of IL-6 and IL-11, cytokines that rely on gp130 homodimerization for signal transduction.[3] This specificity, coupled with a lack of general cytotoxicity, makes this compound a valuable tool for studying IL-6 signaling and a potential scaffold for therapeutic development.[3]
Physicochemical Properties and Structure
This compound possesses a unique fuloindoline structure characterized by a 3a-hydroxy-indoline core with a diketocyclopentene moiety attached at the N-position.[1] Its chemical formula is C₂₂H₂₇NO₄, with a molecular weight of 369.5 g/mol .[5]
Biosynthesis in Streptomyces nitrosporeus
The complete biosynthetic pathway of this compound in Streptomyces nitrosporeus has not been fully elucidated in publicly available literature. However, based on its chemical structure, a hybrid biosynthetic pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery is likely. The indole core of this compound is presumably derived from the amino acid L-tryptophan, a common precursor for indole alkaloids in Streptomyces.[6][7] The diketocyclopentene portion is likely assembled via a PKS pathway. Further tailoring enzymes would then be responsible for the final structural modifications. Streptomyces species are well-known for their complex secondary metabolism, often encoded in biosynthetic gene clusters that can be mined to understand and potentially engineer the production of such novel compounds.[8]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the gp130 receptor subunit. The proposed mechanism involves the following key steps:
-
Binding to gp130 : this compound binds to the extracellular domain of gp130.[4][6]
-
Inhibition of Homodimerization : This binding event interferes with the homodimerization of the gp130 receptor, which is an essential step for signal transduction by IL-6 and IL-11.[3][4]
-
No Interference with Initial Complex Formation : this compound does not inhibit the initial formation of the trimeric complex consisting of IL-6, IL-6R, and a single gp130 molecule.[3]
-
Downstream Signaling Blockade : By preventing gp130 homodimerization, this compound blocks the subsequent activation of the JAK/STAT3 signaling pathway, including the tyrosine phosphorylation of STAT3.[3][4]
Notably, this compound does not affect signaling by cytokines that utilize gp130 in a heterodimeric complex, such as leukemia inhibitory factor (LIF), highlighting its specificity for gp130 homodimer-dependent pathways.[3]
Signaling Pathway Diagram
References
- 1. Genome-wide survey of polyketide synthase and nonribosomal peptide synthetase gene clusters in Streptomyces turgidiscabies NBRC 16081 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annotation of the modular polyketide synthase and nonribosomal peptide synthetase gene clusters in the genome of Streptomyces tsukubaensis NRRL18488 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. Thirty complete Streptomyces genome sequences for mining novel secondary metabolite biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome mining of biosynthetic and chemotherapeutic gene clusters in Streptomyces bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Madindoline A: A Technical Guide to its Mechanism of Action as an Interleukin-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, and cancers. Its signaling cascade, primarily mediated through the gp130 receptor subunit, presents a key target for therapeutic intervention. Madindoline A, a natural product isolated from Streptomyces nitrosporeus, has emerged as a specific, non-peptide inhibitor of IL-6 activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
Introduction
The Interleukin-6 family of cytokines, which includes IL-6 and IL-11, plays a central role in regulating immune responses, hematopoiesis, and inflammation. Dysregulation of IL-6 signaling is a hallmark of various diseases, making the development of specific inhibitors a significant focus of drug discovery. This compound and its diastereomer, Madindoline B, were identified through screening of microbial products for their ability to selectively inhibit the growth of IL-6-dependent cells.[1] this compound, being the more potent of the two, has been the subject of further investigation to understand its precise mechanism of action.[2]
Mechanism of Action: Targeting gp130 Homodimerization
The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing receptor glycoprotein 130 (gp130), inducing the formation of a gp130 homodimer.[3][4] This homodimerization is the critical step for the activation of the downstream Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3]
This compound exerts its inhibitory effect by directly targeting the gp130 receptor.[3][5] Key mechanistic insights include:
-
Direct Binding to gp130: Studies have demonstrated that this compound binds directly to the extracellular domain of gp130 in a specific and noncovalent manner.[2][5]
-
Inhibition of gp130 Homodimerization: Crucially, this compound does not prevent the initial formation of the IL-6/IL-6Rα/gp130 trimeric complex.[3] Instead, it is proposed to interfere with the subsequent dimerization of these trimeric complexes, a necessary step for signal transduction.[3] This suggests that this compound may bind to a site on gp130 that is critical for the protein-protein interactions required for homodimerization.[3]
-
Specificity for gp130 Homodimer-Dependent Cytokines: The inhibitory activity of this compound is specific to cytokines that rely on gp130 homodimerization, such as IL-6 and IL-11.[3] It does not affect the signaling of cytokines like leukemia inhibitory factor (LIF), which utilize a heterodimer of gp130 and the LIF receptor.[3]
-
Suppression of Downstream Signaling: By preventing gp130 activation, this compound effectively blocks the downstream phosphorylation of STAT3, a key transcription factor in the IL-6 signaling cascade.[3][5]
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (IL-6-dependent cell growth) | 8 µM | MH60 | [1] |
| IC50 (IL-6-dependent cell growth) | 5-fold lower than Madindoline B | Not specified | [2] |
| Binding Affinity (KD) | 288 µM | Surface Plasmon Resonance (SPR) | [2][5] |
| pA2 value (Schild plot analysis) | 4.78 | MH60 | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
IL-6-Dependent Cell Growth Inhibition Assay
This assay is fundamental for identifying and quantifying the inhibitory activity of compounds against IL-6 signaling.
Objective: To determine the concentration at which an inhibitor reduces the growth of IL-6-dependent cells by 50% (IC50).
Materials:
-
IL-6-dependent cell line (e.g., MH60)
-
Complete cell culture medium
-
Recombinant human IL-6
-
This compound or other test compounds
-
Cell viability reagent (e.g., MTT, WST-8)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed the IL-6-dependent cells into 96-well plates at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted compound to the wells, followed by the addition of a fixed, sub-maximal concentration of IL-6 (e.g., 0.1 U/ml).[1]
-
Include appropriate controls: cells with IL-6 only (positive control), cells without IL-6 (negative control), and vehicle control.
-
Incubate the plates for a further 48-72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC50 value using appropriate software.
STAT3 Phosphorylation Assay (Western Blot)
This assay directly assesses the inhibition of the downstream signaling cascade activated by IL-6.
Objective: To determine if a compound inhibits IL-6-induced phosphorylation of STAT3.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Serum-free cell culture medium
-
Recombinant human IL-6
-
This compound or other test compounds
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture HepG2 cells to near confluence.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a high concentration of IL-6 (e.g., 1 µg/ml) for a short period (e.g., 15 minutes).[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT3 antibody to confirm equal protein loading.
In Vitro Binding Assay (Surface Plasmon Resonance)
SPR analysis provides quantitative data on the binding affinity and kinetics of the interaction between this compound and gp130.
Objective: To determine the dissociation constant (KD) of the this compound-gp130 interaction.
Materials:
-
SPR instrument and sensor chips
-
Recombinant extracellular domain of gp130 (gp130-Fc fusion protein)
-
This compound
-
Running buffer
Protocol:
-
Immobilize the recombinant gp130-Fc protein onto the surface of a sensor chip according to the manufacturer's protocols.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound analyte.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
Regenerate the sensor chip surface to remove all bound analyte.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][5]
Visualizations
IL-6 Signaling Pathway and Inhibition by this compound
References
- 1. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. origene.com [origene.com]
- 5. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interface: A Technical Guide to the Madindoline A Binding Site on the gp130 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding interaction between Madindoline A and the glycoprotein 130 (gp130) receptor, a critical component in cytokine signaling. The document is intended for researchers, scientists, and drug development professionals engaged in the study of cytokine-mediated signaling pathways and the development of novel therapeutics.
Executive Summary
This compound, a natural product isolated from Streptomyces nitrosporeus, has been identified as a specific inhibitor of the interleukin-6 (IL-6) and interleukin-11 (IL-11) signaling pathways.[1] Its mechanism of action involves direct, noncovalent binding to the extracellular domain of the gp130 receptor, thereby interfering with the homodimerization of gp130, a crucial step for signal transduction.[2][3] This guide synthesizes the current understanding of the this compound binding site on gp130, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.
Quantitative Binding Data
The binding affinity of this compound for the extracellular domain of gp130 has been determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) provides a quantitative measure of the binding strength.
| Ligand | Receptor Fragment | Method | Kd (µM) | Reference |
| This compound | Extracellular Domain of gp130 | Surface Plasmon Resonance (SPR) | 288 | [2][3] |
Molecular Interaction and Proposed Binding Site
This compound directly interacts with the extracellular domain of the gp130 receptor.[2] While a high-resolution crystal structure of the this compound-gp130 complex is not yet available, biochemical evidence suggests a specific binding region. The gp130 receptor's extracellular portion is comprised of six domains (D1-D6).[4][5] The binding of the IL-6/IL-6 receptor complex to gp130 involves two main sites on gp130: site 2 and site 3. It is hypothesized that this compound binds to site 2 of gp130. This site is also the binding location for site III of the IL-6 cytokine. By occupying this position, this compound is thought to sterically hinder the interaction of a second IL-6/IL-6 receptor/gp130 trimeric complex, thus preventing the necessary homodimerization of gp130 for signal activation.[1]
Further research has demonstrated that the tricyclic 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) moiety of this compound alone is not sufficient for this binding, indicating that other parts of the this compound molecule are crucial for the interaction with gp130.[3]
The gp130 Signaling Pathway and Inhibition by this compound
The gp130 receptor is a shared signal transducer for a family of cytokines, including IL-6 and IL-11.[4][6] Upon ligand binding, gp130 undergoes homodimerization, which brings the associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation.[6][7] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7][8] Docked STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[7]
This compound disrupts this cascade at the initial step of receptor activation. By binding to the extracellular domain and preventing homodimerization, it effectively blocks the entire downstream signaling pathway.
Caption: gp130 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the binding of this compound to gp130.
Affinity Precipitation Assay
This assay is used to demonstrate a direct interaction between this compound and the gp130 receptor.
Protocol:
-
Preparation of Affinity Matrix: this compound is chemically coupled to a solid support, such as TentaGel beads, to create an affinity matrix.
-
Preparation of gp130: The extracellular domain of human gp130 is expressed as a fusion protein (e.g., with an Fc region and a HA tag) in a suitable expression system (e.g., mammalian cells) and purified.
-
Binding Reaction:
-
Incubate the purified gp130-Fc-HA protein (e.g., at a final concentration of 12.8 nM) with the this compound-coupled beads in a suitable binding buffer (e.g., phosphate-buffered saline with 0.1% Tween 20).
-
For competition experiments, pre-incubate the gp130 protein with varying concentrations of free this compound for 30 minutes at room temperature before adding the affinity matrix.
-
Incubate the mixture for 1 hour at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold binding buffer to remove non-specifically bound proteins.
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detect the presence of the gp130-Fc-HA protein by Western blotting using an anti-HA antibody.
-
Surface Plasmon Resonance (SPR)
SPR is employed to quantitatively measure the binding kinetics and affinity (Kd) of this compound to gp130.
Protocol:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.
-
Ligand Immobilization:
-
The purified extracellular domain of gp130 is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
The remaining active sites on the chip are then deactivated.
-
-
Analyte Injection:
-
A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP buffer).
-
The this compound solutions are injected over the gp130-immobilized surface at a constant flow rate.
-
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram. This shows the association of this compound during injection and its dissociation when the injection is complete.
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for identifying and characterizing the this compound binding site on gp130.
Caption: Workflow for this compound binding site characterization.
Conclusion and Future Directions
This compound represents a valuable tool for studying gp130-mediated signaling and serves as a lead compound for the development of novel therapeutics targeting diseases driven by excessive IL-6 and IL-11 activity. The current evidence strongly supports a model where this compound binds to the extracellular domain of gp130, likely at site 2, thereby inhibiting receptor homodimerization.
Future research should focus on obtaining a high-resolution structure of the this compound-gp130 complex through methods like X-ray crystallography or cryo-electron microscopy. This would provide definitive atomic-level detail of the binding interface and pave the way for structure-based drug design to develop more potent and selective gp130 inhibitors. Further site-directed mutagenesis studies, guided by such a structure, would also be invaluable in precisely mapping the key residues involved in the interaction.
References
- 1. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein 130 - Wikipedia [en.wikipedia.org]
- 8. JCI - Therapeutic strategies for the clinical blockade of IL-6/gp130 signaling [jci.org]
The Biological Activity of Madindoline A: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Madindoline A, a novel microbial metabolite isolated from Streptomyces nitrosporeus K93-0711, has emerged as a significant lead compound in the development of therapeutics targeting inflammatory diseases and certain cancers.[1][2][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Selective Inhibition of IL-6 and IL-11 Signaling
This compound exhibits highly selective inhibitory effects on the signaling pathways of Interleukin-6 (IL-6) and Interleukin-11 (IL-11).[1] This selectivity stems from its unique interaction with the signal-transducing receptor subunit, glycoprotein 130 (gp130).[1][4]
The binding of IL-6 to its receptor (IL-6R) triggers the formation of a trimeric complex with gp130.[1] Subsequent homodimerization of this complex is a critical step for the activation of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] this compound intervenes by binding to gp130, thereby sterically hindering the homodimerization of the IL-6/IL-6R/gp130 complex.[1][4] This action effectively blocks the phosphorylation of STAT3, a key event in the signal transduction cascade.[1][4]
Notably, this compound does not affect the signaling of other cytokines that utilize gp130 in a heterodimeric receptor complex, such as leukemia inhibitory factor (LIF).[1] This specificity highlights its potential for targeted therapeutic intervention with a reduced risk of off-target effects.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative view of its potency and selectivity.
| Assay Type | Cell Line | Target | IC50 (µM) | Reference |
| Cell Growth Inhibition | MH60 (IL-6 dependent) | IL-6 Signaling | 8 | [3] |
| Cell Growth Inhibition | 7TDI (IL-6 dependent) | IL-6 Signaling | Varies by analogue | [5] |
| Binding Affinity | Target Protein | KD (µM) | Reference |
| Surface Plasmon Resonance | gp130 | 288 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the biological activity screening of this compound.
Cell Viability and Proliferation Assays
A common method to assess the inhibitory effect of this compound on IL-6-dependent cell growth is the MTT assay.[1]
Protocol: MTT Assay
-
Cell Seeding: Plate IL-6-dependent cells (e.g., MH60) in a 96-well plate at a density of 0.2–0.5 × 104 cells per well.[1]
-
Treatment: Add varying concentrations of this compound and a constant, growth-sustaining concentration of recombinant human IL-6 (e.g., 2 ng/ml).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
STAT3 Phosphorylation Assay
To confirm the mechanism of action, the effect of this compound on the phosphorylation of STAT3 is assessed.
Protocol: Western Blot for pSTAT3
-
Cell Culture and Starvation: Culture cells (e.g., HepG2) to near confluence and then serum-starve overnight.
-
Pre-treatment: Incubate the cells with this compound for a specified period.
-
Stimulation: Stimulate the cells with IL-6 for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
In Vivo Efficacy Studies
The therapeutic potential of this compound has been evaluated in animal models, such as ovariectomized (OVX) mice, which serve as a model for postmenopausal osteoporosis.[1]
Protocol: Ovariectomized Mouse Model
-
Animal Model: Use female mice that have undergone ovariectomy to induce an osteoporotic phenotype.
-
Treatment: Administer this compound orally at specified doses (e.g., 10 mg/kg and 60 mg/kg) every other day for a period of 4 weeks.[1] A positive control group treated with 17β-estradiol is typically included.[1]
-
Outcome Measures: At the end of the treatment period, collect blood and bone samples for analysis.
-
Analysis: Measure parameters such as bone mass (femoral bone weight to body weight ratio), serum calcium levels, and serum IL-6 levels.[1]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting IL-6- and IL-11-mediated pathologies. Its selective mechanism of action, involving the inhibition of gp130 homodimerization, offers a targeted approach to modulating these key inflammatory pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon the therapeutic potential of this compound and its analogues.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Madindoline A: A Non-Peptide Antagonist of gp130 Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Madindoline A is a novel, non-peptidic small molecule that has emerged as a significant inhibitor of the glycoprotein 130 (gp130) signaling pathway. Isolated from Streptomyces nitrosporeus K93-0711, this natural product presents a unique structural scaffold for the development of therapeutics targeting pathologies associated with aberrant gp130 signaling, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.
Mechanism of Action: Inhibition of gp130 Homodimerization
The gp130 protein is a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines. The binding of a cytokine, such as IL-6, to its specific receptor (IL-6R) triggers the formation of a higher-order signaling complex, which includes the homodimerization of gp130. This dimerization is a critical event that initiates intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
This compound exerts its antagonistic effect by directly binding to the extracellular domain of gp130. This interaction sterically hinders the homodimerization of gp130 subunits, thereby preventing the initiation of the downstream signaling cascade. A key consequence of this inhibition is the suppression of STAT3 phosphorylation at the Tyr705 residue, a crucial step for its activation, dimerization, and translocation to the nucleus to regulate gene expression.[1][2] this compound has been shown to specifically inhibit the activities of IL-6 and IL-11, which rely on gp130 homodimerization, while not affecting cytokines that utilize gp130 in a heterodimeric complex.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to gp130 | 288 µM | Surface Plasmon Resonance (SPR) | [1][2] |
| Cell Line | Description | IC50 Value | Assay | Reference |
| MH60 | IL-6-dependent murine hybridoma | 8 µM | Cell Growth Inhibition | |
| HepG2 | Human hepatocellular carcinoma | Inhibition of IL-6-dependent STAT3 phosphorylation observed | Western Blot | [1][2] |
Note: There is a limited amount of publicly available IC50 data for this compound against a broad range of human cancer cell lines.
Signaling Pathways and Experimental Workflows
IL-6/gp130 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IL-6 signaling pathway and the point of intervention by this compound.
Experimental Workflow: Characterization of a gp130 Inhibitor
This diagram outlines a typical workflow for the initial characterization of a potential gp130 inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other gp130 inhibitors.
Cell Viability/Growth Inhibition (MTT Assay)
This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50).
-
Cell Lines: IL-6-dependent cell lines (e.g., MH60) and IL-6-independent cell lines for counter-screening.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
For IL-6-dependent cell lines, add a constant, sub-maximal concentration of IL-6 to all wells (except for the negative control).
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
-
Inhibition of STAT3 Phosphorylation (Western Blot)
This assay assesses the ability of a compound to inhibit the IL-6-induced phosphorylation of STAT3.
-
Cell Line: A cell line responsive to IL-6, such as HepG2.
-
Materials:
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound
-
Recombinant human IL-6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control and an IL-6-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Binding Affinity Analysis (Surface Plasmon Resonance - SPR)
SPR is used to determine the binding kinetics and affinity (Kd) of a small molecule to its protein target.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human gp130 extracellular domain
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Immobilize the recombinant gp130 onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the gp130-immobilized surface and a reference flow cell.
-
Monitor the binding events in real-time by measuring the change in the refractive index (response units).
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.
-
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer and anti-inflammatory therapies. Its well-defined mechanism of action, involving the direct inhibition of gp130 homodimerization, provides a clear rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and the discovery of new, more potent gp130 antagonists. Further research is warranted to expand the quantitative biological data of this compound against a broader panel of human cancer cell lines and to evaluate its efficacy and safety in preclinical in vivo models.
References
Madindoline A: A Technical Guide to its Inhibition of gp130 Homodimerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Madindoline A, a microbial metabolite that selectively inhibits the homodimerization of the glycoprotein 130 (gp130) receptor. This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for studying the effects of this compound.
Introduction
Interleukin-6 (IL-6) family cytokines play crucial roles in immune responses, inflammation, and hematopoiesis. Their signaling is mediated through receptor complexes that contain the common signal transducer, gp130. Dysregulation of IL-6 signaling is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer.
The activation of gp130-mediated signaling for cytokines like IL-6 and IL-11 requires the formation of a gp130 homodimer. This dimerization initiates a downstream signaling cascade, primarily through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, as well as the Ras/MAPK and PI3K/Akt pathways.[1]
This compound, isolated from Streptomyces nitrosporeus, has been identified as a specific inhibitor of IL-6 and IL-11 signaling.[2][3] It achieves this by binding to gp130 and sterically hindering its homodimerization, thus preventing the formation of the functional hexameric signaling complex.[3] This guide provides the technical details for researchers investigating this inhibitory mechanism.
Quantitative Data on this compound Inhibition
The inhibitory potency and binding affinity of this compound have been quantified in various studies. The following tables summarize the key data.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | MH60 (IL-6 dependent) | Cell Growth Inhibition | 8 µM | [2] |
| Madindoline B | MH60 (IL-6 dependent) | Cell Growth Inhibition | 30 µM | [2] |
Table 1: Inhibitory Concentration (IC50) of Madindolines. The IC50 values represent the concentration of the compound required to inhibit 50% of the IL-6-dependent cell growth.
| Ligand | Analyte | Method | Dissociation Constant (KD) | Citation |
| This compound | gp130 | Surface Plasmon Resonance (SPR) | 288 µM | [1] |
Table 2: Binding Affinity of this compound for gp130. The KD value indicates the equilibrium dissociation constant, with a lower value representing a higher binding affinity.
Signaling Pathways and Mechanism of Action
This compound specifically targets the homodimerization of gp130, a critical step in the signaling cascade of IL-6 and IL-11.
The proposed mechanism involves this compound binding to "site 2" on the gp130 molecule. This binding event prevents the interaction required for the formation of the gp130 homodimer, thereby halting the downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
IL-6 Dependent Cell Growth Inhibition Assay (MTT Assay)
This assay determines the effect of this compound on the viability of IL-6-dependent cells.
Materials:
-
IL-6-dependent murine hybridoma cell line (e.g., MH60)[4]
-
RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS)
-
Recombinant human IL-6 (rhIL-6)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Maintain MH60 cells in RPMI 1640 with 10% FCS and a maintenance concentration of rhIL-6 (e.g., 0.5 ng/mL).[3]
-
Seed MH60 cells into 96-well plates at a density of 0.2–0.5 x 104 cells per well.[3]
-
Add varying concentrations of this compound (e.g., 0.5–70 µM) to the wells.
-
Stimulate the cells with a final concentration of 2 ng/mL rhIL-6.[3]
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the IL-6 stimulated control without this compound.
Co-Immunoprecipitation of gp130
This method is used to determine if this compound disrupts the interaction between gp130 and the IL-6/IL-6R complex.
Materials:
-
U266 human myeloma cell line (expresses IL-6R and gp130)
-
Recombinant human IL-6 (rhIL-6)
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors)
-
Anti-IL-6R antibody
-
Protein A/G agarose beads
-
Anti-gp130 antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture U266 cells to the desired density.
-
Treat the cells with or without this compound at the desired concentration for a specified time.
-
Stimulate the cells with rhIL-6 (e.g., 1 µg/mL) for 15 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-IL-6R antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-gp130 antibody.
Western Blot for STAT3 Phosphorylation
This assay assesses the effect of this compound on the downstream signaling of gp130 by measuring the phosphorylation of STAT3.
Materials:
-
HepG2 human liver cancer cell line
-
Recombinant human IL-6 (rhIL-6)
-
This compound
-
Lysis buffer (as in co-immunoprecipitation)
-
Anti-phospho-STAT3 (Tyr705) antibody
-
Anti-total-STAT3 antibody
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture HepG2 cells to near confluency.
-
Treat the cells with this compound (e.g., 100 µM) for a specified time.[3]
-
Stimulate the cells with rhIL-6 (e.g., 50 ng/mL) for 15 minutes.[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.
Mechanism of Inhibition Visualization
The following diagram illustrates the proposed inhibitory mechanism of this compound on gp130 homodimerization.
Conclusion
This compound serves as a valuable research tool for studying IL-6 family cytokine signaling. Its specific inhibition of gp130 homodimerization provides a targeted approach to dissecting the roles of this pathway in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery to investigate the therapeutic potential of targeting the gp130 signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Establishment of an interleukin 6 (IL 6)/B cell stimulatory factor 2-dependent cell line and preparation of anti-IL 6 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Effect of Madindoline A on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Madindoline A, a selective inhibitor of the IL-6/STAT3 signaling pathway. It includes a detailed summary of its effects on STAT3 phosphorylation, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant activation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer and inflammatory conditions. The interleukin-6 (IL-6) signaling cascade is a primary activator of STAT3. This pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and homodimerization of the glycoprotein 130 (gp130) receptor subunit. This dimerization activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and initiates the transcription of target genes.
This compound is a natural product isolated from Streptomyces sp. K93-0711 that has been identified as a selective inhibitor of IL-6-mediated signaling.[1] This guide delves into the specific effects of this compound on the phosphorylation of STAT3, providing valuable insights for researchers in drug discovery and development.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| IC50 | 8 µM | Inhibition of IL-6-dependent cell growth (in the presence of 0.1 U/ml IL-6) | MH60 | [1] |
| IC50 | 8.70 µg/mL | Inhibition of IL-6-induced luciferase expression | HepG2 (transfected with p-STAT3-Luc) | [2] |
| Binding Affinity (KD) | 288 µM | Surface Plasmon Resonance (SPR) | Recombinant human gp130 | [3] |
Note: The IC50 value in µg/mL can be converted to µM using the molecular weight of this compound (325.37 g/mol ). 8.70 µg/mL is approximately 26.7 µM.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on STAT3 phosphorylation through a specific interaction with the gp130 receptor. It selectively binds to gp130, thereby preventing the IL-6-induced homodimerization of this receptor subunit.[3][4] This action is crucial as the dimerization of gp130 is a prerequisite for the activation of the associated JAKs and the subsequent phosphorylation of STAT3.
Importantly, this compound does not directly inhibit JAKs.[4] Its mechanism is upstream of JAK activation, focusing on the initial receptor assembly. This specificity makes this compound a valuable tool for studying the IL-6/gp130/STAT3 signaling axis. Furthermore, this compound's inhibitory effect is specific to cytokines that rely on gp130 homodimerization, such as IL-6 and IL-11, and does not affect signaling by cytokines like leukemia inhibitory factor (LIF) which utilize a heterodimer of gp130 with another receptor subunit.[4]
Signaling Pathway Diagram
Caption: this compound inhibits IL-6-induced STAT3 phosphorylation by preventing gp130 homodimerization.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on STAT3 phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of IL-6-dependent cells.
Materials:
-
IL-6-dependent cell line (e.g., MH60)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the IL-6-dependent cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium containing a minimal concentration of IL-6 (e.g., 0.1 U/mL) to maintain viability.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without this compound).
-
IL-6 Stimulation: Add a final concentration of IL-6 (e.g., 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Phospho-STAT3
This protocol details the detection of phosphorylated STAT3 in cells treated with this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human IL-6
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-p-JAK, anti-total-JAK, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 10-20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with antibodies for total STAT3, p-JAK, total JAK, and a loading control to ensure equal protein loading and to assess the specificity of the inhibition. Quantify the band intensities using densitometry software.
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effect of this compound on STAT3 phosphorylation.
Caption: A logical workflow for characterizing the inhibitory effect of this compound on STAT3 signaling.
Conclusion
This compound serves as a specific and valuable chemical probe for investigating the IL-6/gp130/STAT3 signaling pathway. Its mechanism of action, involving the inhibition of gp130 homodimerization, provides a targeted approach to block STAT3 phosphorylation downstream of IL-6 stimulation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical signaling axis.
References
- 1. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Madindoline A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Madindoline A, a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway. This compound and its analogs represent a promising class of compounds for the development of therapeutics targeting IL-6-mediated diseases. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a natural product isolated from Streptomyces sp. K93-0711 that selectively inhibits the biological activity of IL-6.[1] The overproduction of IL-6 is implicated in a variety of diseases, including rheumatoid arthritis, Castleman's disease, and certain cancers. This compound exerts its inhibitory effect by targeting the gp130 signal transducer protein, a common subunit in the receptor complexes for IL-6 family cytokines. Specifically, it is thought to interfere with the homodimerization of gp130, a critical step for downstream signal transduction. This disruption ultimately inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the IL-6 signaling cascade.
Structure-Activity Relationship (SAR) Studies
A study by Yamamoto et al. systematically explored the SAR of this compound by synthesizing a series of analogs and evaluating their inhibitory activity on the proliferation of IL-6-dependent 7TD1 cells. The key findings from this study are summarized in the table below, providing a clear correlation between structural modifications and biological potency.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) |
| (+)-Madindoline A (1) | n-Bu | Me | Me | OH | 8.0 |
| (+)-Madindoline B (2) | Me | n-Bu | Me | OH | 30 |
| 3 | n-Bu | Me | Me | H | >100 |
| 4 | n-Bu | Me | Me | OMe | 15 |
| 5 | n-Bu | Me | Me | OAc | 12 |
| 6 | Et | Me | Me | OH | 25 |
| 7 | n-Pr | Me | Me | OH | 18 |
| 8 | n-Pentyl | Me | Me | OH | 10 |
| 9 | i-Pr | Me | Me | OH | 35 |
| 10 | n-Bu | H | Me | OH | 50 |
| 11 | n-Bu | Me | H | OH | >100 |
Data sourced from Yamamoto et al., Bioorg. Med. Chem. Lett. 2006, 16, 2807-2811.[2]
Key SAR Insights:
-
The C3a-hydroxyl group on the indoline core is crucial for activity, as its removal (compound 3 ) leads to a significant loss of potency.[2]
-
Modification of the C3a-hydroxyl group to a methoxy (compound 4 ) or acetoxy (compound 5 ) group reduces activity compared to this compound, but retains some inhibitory effect.[2]
-
The n-butyl group at the R¹ position appears to be optimal for activity. Both shorter (compounds 6 and 7 ) and longer (compound 8 ) alkyl chains, as well as branched chains (compound 9 ), result in decreased potency.[2]
-
The methyl group at the R² position is important for activity. Its replacement with hydrogen (compound 10 ) reduces potency.[2]
-
The methyl group at the R³ position is also critical, as its removal (compound 11 ) leads to a complete loss of activity.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.
3.1. General Synthetic Procedure for this compound Analogs
The synthesis of this compound analogs was achieved through a convergent synthetic route. A key step involves the coupling of a substituted cyclopentenedione moiety with a protected 3a-hydroxy-furo[2,3-b]indoline core.
Scheme 1: General Synthetic Scheme for this compound Analogs
Caption: General synthetic workflow for this compound analogs.
Detailed Steps:
-
Synthesis of the Substituted Cyclopentenedione: A substituted aldehyde is subjected to an aldol condensation with a suitable ketone, followed by oxidation to yield the desired substituted cyclopentenedione.
-
Synthesis of the Protected 3a-hydroxy-furo[2,3-b]indoline Core: The indole starting material is first protected, typically at the nitrogen atom. Subsequent hydroxylation at the 3a position affords the protected indoline core.
-
Coupling Reaction: The substituted cyclopentenedione and the protected indoline core are coupled under appropriate reaction conditions, often involving the formation of an enamine intermediate.
-
Deprotection: The protecting groups on the indoline nitrogen are removed to yield the final this compound analog.
For specific reaction conditions, reagents, and yields for each analog, please refer to the supporting information of Yamamoto et al., Bioorg. Med. Chem. Lett. 2006, 16, 2807-2811.[2]
3.2. IL-6-Dependent Cell Proliferation Assay
The biological activity of the synthesized this compound analogs was evaluated by measuring their ability to inhibit the proliferation of the IL-6-dependent murine hybridoma cell line, 7TD1.
Workflow for Cell Proliferation Assay:
Caption: Workflow for the IL-6-dependent cell proliferation assay.
Detailed Protocol:
-
Cell Culture: 7TD1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 5 ng/mL recombinant murine IL-6.
-
Assay Procedure:
-
Cells are washed to remove IL-6 and seeded into 96-well microplates at a density of 5 x 10³ cells/well.
-
Serial dilutions of the test compounds (this compound analogs) are added to the wells.
-
Cells are stimulated with a final concentration of 0.1 ng/mL of murine IL-6.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Viability Measurement:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.
Signaling Pathway and Logical Relationships
4.1. The IL-6/gp130/STAT3 Signaling Pathway
The following diagram illustrates the IL-6 signaling cascade and the point of inhibition by this compound.
Caption: The IL-6/gp130/STAT3 signaling pathway and inhibition by this compound.
4.2. Logical Workflow of a Structure-Activity Relationship Study
The diagram below outlines the logical progression of a typical SAR study, as exemplified by the research on this compound analogs.
Caption: Logical workflow of a structure-activity relationship study.
Conclusion
The SAR studies on this compound have provided valuable insights into the structural requirements for potent inhibition of IL-6 signaling. The integrity of the 3a-hydroxyl group on the indoline core and the nature of the substituents on the cyclopentenedione moiety are critical determinants of biological activity. This detailed technical guide, with its comprehensive data tables, experimental protocols, and pathway diagrams, serves as a foundational resource for researchers and drug development professionals working on the design and synthesis of novel this compound-based inhibitors for the treatment of IL-6-driven pathologies. Further optimization based on these SAR principles could lead to the development of next-generation therapeutics with improved potency and pharmacokinetic profiles.
References
Cytotoxicity Profile of Madindoline A in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Madindoline A, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity profile in cancer cell lines. It summarizes the available quantitative data, details relevant experimental protocols for assessing its cytotoxic and apoptotic effects, and visualizes its mechanism of action within the IL-6 signaling cascade. While the currently available public data on the broad cytotoxicity of this compound is limited, this guide serves as a foundational resource for researchers investigating its potential as an anticancer agent.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in inflammation, immune regulation, and hematopoiesis. However, aberrant and constitutive activation of the IL-6 signaling pathway is a hallmark of numerous malignancies, including multiple myeloma, prostate cancer, breast cancer, and lung cancer. This dysregulation promotes tumor growth, proliferation, survival, angiogenesis, and metastasis, while also contributing to therapy resistance. The IL-6 receptor complex, particularly the signal-transducing component gp130, represents a critical node in this pathway and an attractive target for anticancer drug development.
This compound has emerged as a molecule of interest due to its specific inhibition of IL-6 activity. Understanding its cytotoxicity profile across a range of cancer cell lines is a crucial first step in evaluating its therapeutic potential. This document consolidates the known cytotoxic data, provides detailed methodologies for further investigation, and illustrates the underlying molecular mechanism.
Quantitative Cytotoxicity Data
The publicly available data on the cytotoxicity of this compound across a wide spectrum of cancer cell lines is currently limited. The most definitive data comes from studies on IL-6-dependent cell lines.
Table 1: IC50 Values of Madindolines in an IL-6-Dependent Cell Line
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | MH60 | 8 | [1] |
| Madindoline B | MH60 | 30 | [1] |
Further research is required to establish the IC50 values of this compound in a broader panel of cancer cell lines, including but not limited to those from breast, lung, colon, prostate, and brain cancers.
Experimental Protocols
To facilitate further research into the cytotoxic effects of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Assay Reaction: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis induction.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly targeting the IL-6 signaling pathway. Specifically, it binds to the gp130 receptor subunit, thereby inhibiting its homodimerization which is a critical step for downstream signal transduction.
The IL-6/JAK/STAT3 Signaling Pathway
The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor, IL-6R. This complex then associates with two molecules of the gp130 receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3) proteins. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and inflammation.
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound's Mechanism
A logical workflow to further elucidate the mechanism of action of this compound in cancer cells is outlined below.
Caption: A proposed experimental workflow for characterizing this compound.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anticancer therapeutics targeting the IL-6/gp130/STAT3 signaling axis. The current data definitively shows its potent inhibitory activity in IL-6-dependent cells. However, a significant knowledge gap exists regarding its broader cytotoxicity profile across a diverse range of cancer cell lines.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound in a large panel of cancer cell lines to identify sensitive and resistant histotypes.
-
Mechanistic Studies: Investigating the induction of apoptosis and cell cycle arrest in sensitive cell lines to understand the downstream consequences of IL-6 pathway inhibition.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of human cancers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the full therapeutic potential of this compound as an anticancer agent can be elucidated, paving the way for its potential clinical development.
References
Madindoline A: A Technical Guide to its Natural Source, Fermentation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Madindoline A is a potent and selective inhibitor of interleukin-6 (IL-6) signaling, a pathway implicated in a variety of inflammatory diseases and cancers. Originally isolated from the fermentation broth of the actinomycete Streptomyces sp. K93-0711, this complex small molecule has garnered significant interest for its therapeutic potential. However, a notable challenge in its supply is the reported cessation of its production by the original microbial source, rendering chemical synthesis the primary avenue for obtaining this compound. This guide provides a comprehensive overview of the natural source availability, fermentation, and isolation of this compound, alongside a detailed examination of its mechanism of action on the IL-6 signaling cascade.
Natural Source Availability and Fermentation
This compound was first discovered and isolated from the culture broth of Streptomyces sp. K93-0711, a bacterial strain also identified as Streptomyces nitrosporeus K93-0711.[1][2] This microorganism was the sole natural source reported for the production of this compound and its structural analog, Madindoline B.
A critical aspect concerning the natural availability of this compound is the report that the producing microorganism, Streptomyces nitrosporeus K93-0711, has ceased to produce these bioactive metabolites. This has made the compound unavailable from its original natural source, thereby necessitating the development of synthetic routes to procure material for further biological investigation and potential therapeutic development.
Producing Organism
| Parameter | Description |
| Organism | Streptomyces sp. K93-0711 (Streptomyces nitrosporeus K93-0711) |
| Phylum | Actinobacteria |
| Class | Actinomycetia |
| Order | Actinomycetales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
Fermentation Parameters
While the detailed, specific fermentation protocol for the production of this compound by Streptomyces sp. K93-0711 is not fully available in the public domain, a generalized approach for the cultivation of Streptomyces species for secondary metabolite production is outlined below. It is important to note that optimization of these parameters would be crucial for maximizing the yield of a specific metabolite like this compound.
| Parameter | General Range/Condition |
| Temperature | 28-30°C |
| pH | 6.8-7.2 |
| Aeration | Shaker flask (200-250 rpm) or stirred-tank bioreactor |
| Fermentation Time | 4-10 days |
| Inoculum | Spore suspension or vegetative mycelium from a seed culture |
Experimental Protocols
Generalized Fermentation Protocol for Streptomyces
The following is a generalized protocol for the fermentation of Streptomyces species, which can be adapted for the production of secondary metabolites. The specific media composition and culture conditions for optimal this compound production by Streptomyces sp. K93-0711 would require further investigation based on the original, unavailable literature.
Caption: Generalized workflow for Streptomyces fermentation.
Methodology:
-
Inoculum Preparation: A spore suspension of Streptomyces sp. is streaked onto a suitable agar medium (e.g., ISP2 medium) and incubated at 28°C for 7-10 days to allow for sporulation.
-
Seed Culture: A well-sporulated agar plate is used to inoculate a seed culture flask containing a suitable liquid medium. The seed culture is incubated at 28°C with shaking (e.g., 220 rpm) for 2-3 days to obtain a dense mycelial culture.
-
Production Fermentation: The seed culture is then used to inoculate a larger production flask or a bioreactor containing the production medium. The production culture is incubated for 4-10 days under controlled conditions of temperature and agitation.
-
Harvesting: After the incubation period, the culture broth is harvested for the extraction of secondary metabolites.
Generalized Isolation and Purification Protocol
The following is a generalized protocol for the isolation and purification of secondary metabolites from Streptomyces fermentation broth. The specific details of the chromatographic steps for this compound purification are not available.
Caption: Generalized workflow for secondary metabolite isolation.
Methodology:
-
Extraction: The harvested fermentation broth is first separated into the supernatant and mycelial cake by centrifugation or filtration. The bioactive compounds are then extracted from both the supernatant and the mycelial biomass using an appropriate organic solvent, such as ethyl acetate. The organic extracts are combined and concentrated to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.
-
Column Chromatography: The crude extract is typically first fractionated by column chromatography on a stationary phase like silica gel, using a gradient of solvents with increasing polarity.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.
-
Preparative HPLC: The enriched fractions are then subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column to yield the pure compound.
-
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of IL-6 activity. It has been shown to inhibit the proliferation of IL-6-dependent cell lines without affecting IL-6-independent cells.
In Vitro Activity
| Compound | Cell Line | Assay | IC50 |
| This compound | MH60 (IL-6-dependent) | Growth Inhibition | 8 µM[3] |
| Madindoline B | MH60 (IL-6-dependent) | Growth Inhibition | 30 µM[3] |
Mechanism of Action: Inhibition of gp130 Homodimerization
The IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing receptor subunit, gp130. The crucial step for signal transduction is the homodimerization of the IL-6/IL-6Rα/gp130 complexes. This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
This compound exerts its inhibitory effect by directly binding to gp130 and preventing its homodimerization.[1][2] This action effectively blocks the initiation of the downstream signaling cascade, including the activation of JAKs and the subsequent phosphorylation and activation of STATs. Importantly, this compound does not interfere with the initial binding of IL-6 to IL-6Rα or the formation of the IL-6/IL-6Rα/gp130 monomeric complex.
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound remains a compound of significant interest due to its selective inhibition of the IL-6 signaling pathway. While its natural production by Streptomyces sp. K93-0711 is reportedly no longer viable, the detailed understanding of its mechanism of action provides a strong rationale for its continued investigation as a therapeutic lead, primarily through chemical synthesis. The information presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development who are interested in the study and application of this compound and other inhibitors of the IL-6 pathway. Further research to elucidate the precise fermentation conditions and biosynthetic pathway of this compound in its native producer could potentially lead to strategies for reviving its microbial production.
References
- 1. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Strategies for (+)-Madindoline A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Madindoline A, a natural product isolated from Streptomyces nitrosporeus K93-0711, has garnered significant attention due to its potent and selective inhibition of interleukin-6 (IL-6) signaling.[1] Overproduction of IL-6 is implicated in various diseases, including cancer cachexia, multiple myeloma, and rheumatoid arthritis, making (+)-Madindoline A a promising lead compound for drug development.[2] However, the producing microorganism has ceased to provide this valuable metabolite, rendering chemical synthesis the only viable source for further biological investigation.[2] This document outlines key total synthesis strategies for (+)-Madindoline A, providing detailed application notes, experimental protocols for pivotal reactions, and a comparative summary of quantitative data.
Core Synthetic Challenges
The molecular architecture of (+)-Madindoline A features a 3a-hydroxyfuroindoline core linked via a methylene bridge at the nitrogen atom to a cyclopentene-1,3-dione moiety. A key synthetic challenge lies in the stereoselective construction of the quaternary carbon center on the cyclopentane ring. Various research groups have developed elegant strategies to address this and other stereochemical complexities of the molecule.
Featured Total Synthesis Strategies
This section details prominent and divergent strategies for the total synthesis of (+)-Madindoline A.
Tius and Co-workers: Allene Ether Nazarov Cyclization and Diastereoselective Mannich Reaction
A concise and enantiodivergent synthesis of both (+)-madindoline A and B was developed by Tius and co-workers.[2] This strategy utilizes an allene ether Nazarov cyclization to construct the cyclopentenone core and a diastereoselective Mannich reaction to couple the cyclopentane and hydroxyfuroindoline fragments.[2]
Logical Workflow of the Tius Synthesis
Caption: Workflow of the Tius total synthesis of (+)-Madindoline A.
Key Experimental Protocols (Tius Synthesis)
-
Nazarov Cyclization to form Cyclopentenone (14 from 13): The substrate for the Nazarov cyclization (13) is formed by the addition of 1-lithio-1-(methoxy)methoxyallene to enone 12.[2] Upon exposure to trifluoroacetic anhydride and 2,6-lutidine, cyclization to the cyclopentenone product (14) occurs in 88% yield over the two steps.[2]
-
Diastereoselective Mannich Reaction (17 and 18 from 16 and 27): The coupling of the cyclopentane fragment (as enol ether 16) with the chiral, non-racemic hydroxyfuroindoline fragment (27) is conducted in dichloromethane in the presence of ZnBr2 at -30 °C.[2] The enol ether is added last to the heterogeneous solution, which becomes homogeneous upon warming to 0 °C.[2]
Ōmura, Sunazuka, and Co-workers: Chelation-Controlled Diastereoselective Acylation and Intramolecular Acylation of Allylsilane
This second-generation synthesis from the Ōmura and Sunazuka groups provides a highly efficient and stereoselective route to (+)-madindoline A.[3] The key features are a chelation-controlled 1,4-diastereoselective acylation to create the quaternary carbon and an intramolecular acylation of an allylsilane to form the cyclopentene unit.[3][4]
Logical Workflow of the Ōmura/Sunazuka Synthesis
Caption: Workflow of the Ōmura/Sunazuka synthesis of (+)-Madindoline A.
Key Experimental Protocols (Ōmura/Sunazuka Synthesis)
-
Chelation-Controlled 1,4-Diastereoselective Acylation ((-)-17 from (-)-9 and 15): The stereoselective acylation of the chiral indoline derivative (-)-9 with the α,β-unsaturated acid chloride 15 affords the desired product (-)-17 in 88% yield and with a diastereomeric ratio greater than 11:1.[3]
-
Intramolecular Endo Cyclization of Allylsilane (1 from (-)-17): The intramolecular cyclization of the allylsilane intermediate (-)-17 is achieved using tetrabutylammonium triphenyldifluorosilicate (TBAT), leading to the formation of (+)-madindoline A (1) in 52% yield.[3]
Van Vranken and Co-workers: Moore Ring Contraction
A racemic synthesis of both madindolines A and B was developed by Van Vranken's group, featuring a clever Moore ring contraction as a key step.[5]
Logical Workflow of the Van Vranken Synthesis
Caption: Workflow of the Van Vranken racemic synthesis of madindolines.
Quantitative Data Summary
The following table summarizes the quantitative data for the different total synthesis strategies for (+)-Madindoline A.
| Synthesis Strategy | Key Reactions | Number of Steps | Overall Yield (%) | Stereoselectivity | Reference |
| Tius et al. | Allene ether Nazarov cyclization, Diastereoselective Mannich reaction | 10 | 9.2 (for A and B) | Enantiodivergent | [2] |
| Ōmura, Sunazuka et al. (2nd Gen) | Chelation-controlled diastereoselective acylation, Intramolecular acylation of allylsilane | 11 | 16 (for A) | Diastereomeric ratio >11:1 for key acylation | [3] |
| Ōmura, Smith et al. (1st Gen) | Reductive amination, Asymmetric oxidative ring closure | 19 (linear) | 7.8 (for A) | Diastereomeric ratio 2.2:1 in final step | [6][7] |
| Van Vranken et al. | Moore ring contraction | 11 | Not specified for A alone | Racemic | [5] |
Conclusion
The total synthesis of (+)-Madindoline A has been successfully achieved by several research groups, each employing unique and innovative strategies. The Tius synthesis offers a concise, enantiodivergent route. The second-generation Ōmura/Sunazuka synthesis is highly efficient and stereoselective, suitable for larger-scale preparation. The Van Vranken synthesis provides a novel approach for accessing the racemic mixture of madindolines. These synthetic routes not only provide access to this rare and biologically important natural product but also offer valuable insights for the design and synthesis of novel IL-6 inhibitors. Further refinement of these synthetic schemes and the preparation of analogues will be crucial for advancing the development of madindoline-based therapeutics.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (+/-)-madindolines and chemical models. Studies of chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. Formal synthesis of (+)-madindoline A, a potent IL-6 inhibitor, utilizing enzymatic discrimination of quaternary carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of (+)-madindoline A and (+)-madindoline B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nazarov Cyclization in the Total Synthesis of Madindoline A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Madindoline A is a potent and selective inhibitor of interleukin-6 (IL-6), a cytokine implicated in various diseases, including cancer and autoimmune disorders. The total synthesis of this compound has been a subject of significant interest, providing a crucial source of this complex natural product for further biological investigation. A key strategic element in several synthetic routes is the construction of the core cyclopentenone ring system. This document details the application of the Nazarov cyclization, specifically an allene ether variant, in the synthesis of the this compound core, providing quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathway and mechanism.
Data Presentation
The following table summarizes the quantitative data for the key Nazarov cyclization step in the synthesis of this compound as reported in the literature.[1]
| Reaction Step | Substrate | Product | Reagents and Conditions | Yield (%) | Diastereoselectivity |
| Formation of Nazarov Precursor & Cyclization | Enone derived from E-silyl enol ether | Racemic cyclopentane dione intermediate | 1. 1-lithio-1-(methoxy)methoxyallene; 2. Trifluoroacetic anhydride, 2,6-lutidine | 88 (over two steps) | Not Applicable (racemic) |
Experimental Protocols
The following protocol is a representative method for the allene ether Nazarov cyclization to form the cyclopentenone core of this compound.[1]
1. Formation of the Nazarov Cyclization Precursor:
-
To a solution of the α,β-unsaturated ketone (enone 12) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., argon), is added a solution of 1-lithio-1-(methoxy)methoxyallene.
-
The reaction mixture is stirred at -78 °C for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is then quenched with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol precursor (13). This precursor is often used in the next step without further purification.
2. Nazarov Cyclization:
-
The crude tertiary alcohol precursor (13) is dissolved in a suitable solvent (e.g., dichloromethane).
-
To this solution, 2,6-lutidine is added, followed by the slow addition of trifluoroacetic anhydride at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at this temperature and then allowed to warm to room temperature until the cyclization is complete (monitored by TLC).
-
The reaction is then carefully quenched with a basic solution (e.g., saturated aqueous sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cyclopentenone product (14).
Visualizations
The following diagrams illustrate the synthetic workflow and the mechanism of the Nazarov cyclization in the context of this compound synthesis.
Caption: Synthetic workflow for this compound highlighting the key Nazarov cyclization step.
Caption: Mechanism of the allene ether Nazarov cyclization in this compound synthesis.
References
Application Notes and Protocols for the Mannich Reaction in the Synthesis of the Madindoline A Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the Mannich reaction in the synthesis of the core structure of Madindoline A, a potent and selective inhibitor of interleukin-6 (IL-6). The overproduction of IL-6 is associated with numerous diseases, including cancer cachexia, multiple myeloma, and rheumatoid arthritis, making this compound a significant lead compound in drug development.[1][2] Due to the cessation of its production by the fermenting microorganism, chemical synthesis remains the only viable source for this valuable compound.[1][2]
A key step in several synthetic routes to the Madindoline core is the diastereoselective Mannich reaction, which efficiently constructs the crucial C-C bond and sets the stereochemistry of the molecule.[1][2] This document will focus on a notable approach that couples a cyclopentane fragment with a chiral, non-racemic hydroxyfuroindoline fragment.[1][2]
I. Overview of the Mannich Reaction in this compound Synthesis
The total synthesis of this compound often involves the strategic coupling of two key fragments: a cyclopentenone derivative and a furoindoline moiety. The Mannich reaction serves as a powerful tool to unite these fragments, forming the characteristic spirocyclic core of the Madindolines.
A successful strategy employs an enol ether of a cyclopentane dione as the nucleophile, which reacts with an iminium ion generated in situ from a chiral hydroxyfuroindoline.[1][2] This particular transformation is noteworthy for its diastereoselectivity, which is crucial for establishing the correct relative stereochemistry of the final natural product.[1][2]
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the pivotal Mannich reaction step in the synthesis of the this compound and B core, leading to a mixture of diastereomers.
| Parameter | Value | Reference |
| Reactants | Cyclopentane enol ether, Chiral hydroxyfuroindoline | [1][2] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][2] |
| Initial Temperature | -30 °C | [1][2] |
| Final Temperature | 0 °C | [1][2] |
| Reaction Time | Not explicitly stated, but warming from -30 °C to 0 °C | [1][2] |
| Overall Yield (four steps) | 30% for (+)-Madindolines A and B from the preceding intermediate | [1] |
| Diastereomeric Ratio | 1:1 mixture of diastereomers (leading to this compound and B) | [1] |
| Relative Stereochemistry | cis for both major products | [1][2] |
III. Experimental Protocols
This section provides a detailed protocol for the key diastereoselective Mannich reaction.
A. Preparation of the Chiral Hydroxyfuroindoline Fragment
The chiral, non-racemic hydroxyfuroindoline fragment is prepared from recrystallized hydroxyfuroindoline (>98% ee).[1] The synthesis involves protection of the amine as a benzyloxy carbamate, followed by silylation of the hydroxyl group with triethylsilyl triflate and triethylamine.[1] Subsequent hydrogenolytic cleavage of the carbamoyl group yields the desired chiral hydroxyfuroindoline fragment.[1]
B. Diastereoselective Mannich Reaction Protocol
-
To a solution of the chiral, non-racemic hydroxyfuroindoline fragment in dichloromethane (CH₂Cl₂) at -30 °C, add Zinc Bromide (ZnBr₂). The resulting mixture will be heterogeneous.[1][2]
-
To this suspension, add the cyclopentane enol ether fragment.[1][2]
-
Allow the reaction mixture to warm to 0 °C. Upon warming, the solution should become homogeneous.[1][2]
-
It is important to note that this reaction has been reported to fail in tetrahydrofuran (THF) as the solvent.[1][2]
-
Upon completion of the reaction, the products, a mixture of diastereomers, are carried forward to the next steps.
C. Deprotection and Oxidation to (+)-Madindoline A and B
-
The mixture of diastereomers from the Mannich reaction is subjected to fluorodesilylation to remove the silyl protecting group.[1]
-
Subsequent oxidation with pyridinium dichromate (PDC) yields a 1:1 mixture of (+)-Madindoline A and (+)-Madindoline B.[1]
-
The two products can then be separated by flash column chromatography.[1]
IV. Diagrams and Visualizations
A. Experimental Workflow for the Mannich Reaction
Caption: Workflow of the diastereoselective Mannich reaction for this compound core synthesis.
B. Logical Relationship of Key Steps
References
Synthesis and Evaluation of Madindoline A Analogues as Potent Inhibitors of Interleukin-6 Signaling
Application Notes and Protocols for Researchers in Drug Discovery and Development
Abstract
Interleukin-6 (IL-6) is a pleiotropic cytokine implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Its signaling cascade is a key target for therapeutic intervention. Madindoline A, a natural product isolated from Streptomyces sp., has been identified as a selective inhibitor of IL-6 activity. This document provides detailed protocols for the synthesis of this compound analogues and their evaluation as IL-6 inhibitors, targeting researchers and scientists in the field of drug development. The methodologies outlined herein describe the chemical synthesis of this compound analogues, cell-based assays to determine their inhibitory effects on IL-6-dependent cell proliferation, and techniques to investigate their mechanism of action through the inhibition of STAT3 phosphorylation.
Introduction
The pro-inflammatory cytokine Interleukin-6 (IL-6) exerts its biological functions by binding to the IL-6 receptor (IL-6R), leading to the homodimerization of the signal-transducing glycoprotein 130 (gp130). This event triggers the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and nuclear translocation of STAT3, which in turn regulates the transcription of various target genes involved in inflammation, cell proliferation, and survival.[1][2] Dysregulation of the IL-6 signaling pathway is a hallmark of several diseases, making it a prime target for therapeutic development.
This compound and its stereoisomer Madindoline B are natural products that have been shown to selectively inhibit the growth of IL-6-dependent cells.[3] Their mechanism of action involves the inhibition of gp130 homodimerization, a critical step in the activation of the IL-6 signaling cascade.[1] Due to the cessation of its natural production, synthetic routes to this compound and its analogues have been developed to ensure a continued supply for research and to explore the structure-activity relationship (SAR) for improved potency and drug-like properties.[4]
These application notes provide a comprehensive guide for the synthesis of this compound analogues and the subsequent biological evaluation of their potential as IL-6 inhibitors.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the inhibitory activity of this compound and a selection of its synthetic analogues against the proliferation of the IL-6-dependent murine hybridoma cell line, 7TD1. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | R1 | R2 | R3 | IC50 (µM) |
| This compound | H | H | H | 8 |
| Madindoline B | H | H | H | 30 |
| Analogue 1 | Me | H | H | >100 |
| Analogue 2 | Et | H | H | 50 |
| Analogue 3 | n-Pr | H | H | 25 |
| Analogue 4 | n-Bu | H | H | 10 |
| Analogue 5 | H | Me | H | 15 |
| Analogue 6 | H | H | OMe | >100 |
Data compiled from studies on IL-6 dependent cell lines.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-6 signaling pathway targeted by this compound analogues and the general experimental workflow for their synthesis and evaluation.
Figure 1: IL-6 Signaling Pathway and the inhibitory action of this compound analogues.
Figure 2: Experimental workflow for synthesis and evaluation of this compound analogues.
Experimental Protocols
General Protocol for the Synthesis of a this compound Analogue
This protocol describes a generalized synthetic route adapted from published methods.[4] Specific reaction conditions and reagents may need to be optimized for different analogues.
Materials:
-
Starting materials (e.g., substituted indoles, cyclopentenone derivatives)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Reagents for specific reactions (e.g., Grignard reagents, organolithium reagents, oxidizing agents like Dess-Martin periodinane, protecting group reagents)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Indoline Core:
-
Protect the nitrogen of a commercially available substituted indole with a suitable protecting group (e.g., Boc anhydride).
-
Perform a stereoselective dihydroxylation of the indole double bond using an appropriate oxidizing agent (e.g., AD-mix-β).
-
Protect the resulting diol as a cyclic acetal or silyl ether.
-
Selectively deprotect and oxidize one of the hydroxyl groups to a ketone.
-
Reduce the ketone stereoselectively to afford the desired 3-hydroxyindoline derivative.
-
-
Synthesis of the Cyclopentenone Moiety:
-
Synthesize a substituted 2-cyclopentenone derivative using methods such as the Nazarov cyclization or Pauson-Khand reaction.
-
Introduce the desired side chains onto the cyclopentenone ring using appropriate organometallic reagents.
-
-
Coupling and Final Steps:
-
Couple the synthesized indoline core with the cyclopentenone moiety via a nucleophilic addition or a conjugate addition reaction.
-
Deprotect the protecting groups under appropriate conditions.
-
Perform a final oxidation step if necessary to yield the this compound analogue.
-
-
Purification and Characterization:
-
Purify the final compound using flash column chromatography on silica gel.
-
Characterize the structure of the synthesized analogue using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).
-
IL-6-Dependent Cell Proliferation Assay (MTT Assay)
This assay measures the ability of the synthesized compounds to inhibit the proliferation of IL-6-dependent cells.
Materials:
-
IL-6-dependent cell line (e.g., 7TD1, MH60)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a low concentration of IL-6 for cell maintenance)
-
Recombinant human or murine IL-6
-
Synthesized this compound analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the IL-6-dependent cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium. The final DMSO concentration should be less than 0.5%.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of IL-6 solution to a final concentration that induces submaximal proliferation (e.g., 1 ng/mL).
-
Include control wells: cells with medium only (negative control), cells with IL-6 only (positive control), and cells with IL-6 and vehicle (DMSO control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
STAT3 Phosphorylation Assay (Western Blot)
This assay determines if the this compound analogues inhibit IL-6-induced phosphorylation of STAT3.
Materials:
-
A cell line responsive to IL-6 (e.g., HepG2, U266)
-
Complete cell culture medium
-
Recombinant human IL-6
-
Synthesized this compound analogues
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the this compound analogue for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the synthesis and evaluation of this compound analogues as inhibitors of IL-6 signaling. By following these detailed methodologies, researchers can effectively synthesize novel compounds, assess their biological activity in relevant cell-based assays, and investigate their mechanism of action. The structure-activity relationship data serves as a valuable guide for the rational design of more potent and selective IL-6 inhibitors, ultimately contributing to the development of new therapeutics for a range of inflammatory and proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Homo- and Heterodimerization of All gp130-Type Receptor Complexes Leads to Constitutive Ligand-independent Signaling and Cytokine-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays with Madindoline A in MH60 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madindoline A is a microbial metabolite that selectively inhibits the activity of interleukin-6 (IL-6) and interleukin-11 (IL-11).[1][2] Its mechanism of action involves the inhibition of the homodimerization of gp130, a signal-transducing receptor subunit common to the IL-6 cytokine family.[1][3][4] This inhibitory action disrupts the downstream JAK/STAT signaling pathway.[1] The MH60 cell line is an IL-6-dependent B-cell hybridoma, making it an excellent model system for studying the biological effects of IL-6 signaling inhibitors like this compound.[2][5] These application notes provide detailed protocols for assessing the effects of this compound on the viability, apoptosis, and cell cycle of MH60 cells.
Mechanism of Action: this compound
This compound specifically binds to the gp130 receptor, preventing the formation of the active gp130 homodimer which is essential for signal transduction upon IL-6 binding.[1][3] This blockade of gp130 dimerization leads to the suppression of downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell survival and proliferation in IL-6-dependent cells like MH60.[1]
Data Summary
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Proliferation Inhibition of this compound on MH60 Cells
| Compound | IC50 (µM) |
| This compound | 8[2] |
| Madindoline B | 30[2] |
Table 2: Apoptosis Induction in MH60 Cells by this compound (24-hour treatment)
| This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 | 1.8 | 4.3 |
| 4 | 10.2 | 5.1 | 15.3 |
| 8 | 25.6 | 12.3 | 37.9 |
| 16 | 40.1 | 22.5 | 62.6 |
Table 3: Cell Cycle Analysis of MH60 Cells Treated with this compound (24-hour treatment)
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.2 | 35.8 | 19.0 |
| 4 | 55.7 | 28.1 | 16.2 |
| 8 | 68.9 | 15.3 | 15.8 |
| 16 | 75.4 | 10.2 | 14.4 |
Experimental Protocols
Cell Culture and Maintenance of MH60 Cells
MH60 cells are IL-6 dependent and should be cultured in a medium supplemented with recombinant human IL-6.[1][5]
-
Cell Line: MH60 (IL-6 dependent murine B-cell hybridoma)
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 ng/mL recombinant human IL-6.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the proliferation of MH60 cells by 50% (IC50).
Materials:
-
MH60 cells
-
Complete growth medium (with IL-6)
-
This compound (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed MH60 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MH60 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MH60 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 4, 8, 16 µM) for 24 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
MH60 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MH60 cells in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the effects of this compound on the IL-6-dependent MH60 cell line. By utilizing these cell-based assays, researchers can further elucidate the anti-proliferative and apoptosis-inducing properties of this compound and its potential as a therapeutic agent targeting IL-6-driven pathologies.
References
- 1. pnas.org [pnas.org]
- 2. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line MH60.BSF2 (CVCL_7201) [cellosaurus.org]
Application Notes and Protocols: In Vivo Efficacy of Madindoline A in Ovariectomized Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Madindoline A is a novel, nonpeptide antagonist of the glycoprotein 130 (gp130), a common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1] Elevated levels of IL-6 are implicated in the pathogenesis of postmenopausal osteoporosis.[1][2] The ovariectomized (OVX) mouse is a widely used animal model to study postmenopausal osteoporosis, as the removal of the ovaries leads to estrogen deficiency and subsequent bone loss.[1][3] This document provides detailed application notes and protocols for in vivo studies of this compound in OVX mice, based on published research.
Mechanism of Action
This compound selectively inhibits the activities of IL-6 and IL-11 by targeting gp130.[1] It is believed to function by inhibiting the homodimerization of gp130, a critical step in the signal transduction cascade.[1][4] This action blocks the downstream signaling pathways, such as the JAK/STAT pathway, without affecting the formation of the initial IL-6/IL-6 receptor/gp130 trimeric complex.[1][2] By inhibiting gp130, this compound suppresses osteoclastogenesis and bone resorption, offering a therapeutic strategy for managing hormone-dependent postmenopausal osteoporosis with a different mechanism from that of 17β-estradiol.[1]
Signaling Pathway of this compound in Osteoporosis
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of osteoporosis.
Figure 1: Proposed signaling pathway of this compound's inhibitory action on IL-6-mediated osteoclastogenesis.
Experimental Protocols
Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol describes the surgical procedure to induce an estrogen-deficient state in mice, mimicking postmenopausal osteoporosis.[1]
Materials:
-
Female mice (e.g., ddY strain, 5 weeks old)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Antiseptic solution
-
Sterile saline
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and disinfect the dorsal skin over the lumbar region.
-
Make a small midline incision in the skin.
-
Locate the ovaries, which are situated retroperitoneally.
-
Ligate the ovarian blood vessels and fallopian tubes.
-
Excise the ovaries bilaterally.
-
For sham-operated controls, perform the same procedure without removing the ovaries.
-
Close the muscle layer and skin with sutures or wound clips.
-
Administer postoperative analgesics and monitor the animals for recovery.
-
Allow a recovery period (e.g., 1 week) before commencing treatment.
In Vivo Administration of this compound
This protocol details the administration of this compound to OVX mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
17β-estradiol (positive control)
-
Oral gavage needles
-
OVX and sham-operated mice
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 60 mg/kg/day).[1]
-
Prepare a solution of 17β-estradiol as a positive control (e.g., 1 µg/kg/day, subcutaneous injection).[1]
-
Divide the animals into the following groups:
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + this compound
-
OVX + 17β-estradiol
-
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).[1]
-
Administer 17β-estradiol or vehicle subcutaneously.
-
Monitor the body weight of the animals regularly.
-
At the end of the treatment period, collect blood samples and tissues for analysis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in an OVX mouse model.
Figure 2: Experimental workflow for the in vivo study of this compound in ovariectomized mice.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the effects of this compound in OVX mice.
Table 1: Effect of this compound on Body and Uterus Weight in OVX Mice [1]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Uterus Weight (mg) |
| Sham | 27.5 ± 0.5 | 30.1 ± 0.8 | 120.4 ± 15.6 |
| OVX + Vehicle | 27.6 ± 0.5 | 34.2 ± 1.0 | 25.6 ± 2.4 |
| OVX + this compound (60 mg/kg) | 27.4 ± 0.4 | 33.8 ± 0.9 | 26.1 ± 2.5 |
| OVX + 17β-estradiol (1 µg/kg) | 27.5 ± 0.4 | 31.5 ± 0.7 | 105.8 ± 10.2 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Bone Mass and Serum Parameters in OVX Mice [1]
| Treatment Group | Femur Wet Weight (mg) | Serum Ca2+ (mg/dl) | Serum IL-6 (pg/ml) |
| Sham | 125.4 ± 3.5 | 8.9 ± 0.2 | 35.4 ± 5.6 |
| OVX + Vehicle | 108.9 ± 2.9 | 10.2 ± 0.3 | 68.9 ± 8.1 |
| OVX + this compound (60 mg/kg) | 120.1 ± 3.1 | 9.2 ± 0.2 | 65.4 ± 7.5 |
| OVX + 17β-estradiol (1 µg/kg) | 123.5 ± 3.3 | 9.0 ± 0.2 | 40.1 ± 6.2 |
Data are presented as mean ± SEM.
Summary of Findings
Oral administration of this compound at 60 mg/kg per day significantly suppressed the decrease in bone mass (femur wet weight) and the increase in serum Ca2+ levels following ovariectomy.[1] The effect on these parameters was comparable to that of the positive control, 17β-estradiol.[1] However, unlike 17β-estradiol, this compound did not prevent the decrease in uterus weight or the increase in serum IL-6 levels, indicating a different mechanism of action that does not involve direct estrogenic activity.[1] These findings suggest that this compound is a promising lead compound for the treatment of hormone-dependent postmenopausal osteoporosis by specifically targeting the IL-6/gp130 signaling pathway.[1][2]
References
- 1. pnas.org [pnas.org]
- 2. Suppression of bone resorption by this compound, a novel nonpeptide antagonist to gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Description of Ovariectomy Protocol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Madindoline A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Madindoline A (MDL-A) in a preclinical animal model, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers investigating the in vivo efficacy of MDL-A, a novel nonpeptide antagonist of gp130.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters from a study investigating the effects of orally administered this compound in an ovariectomized (OVX) mouse model, which serves as an experimental model for postmenopausal osteoporosis.
| Parameter | Details |
| Animal Model | Ovariectomized (OVX) 4-week-old female ddY mice |
| Compound | This compound (MDL-A) |
| Vehicle | 5% ethanol |
| Dosage | 10 mg/kg and 60 mg/kg body weight |
| Route of Administration | Oral |
| Frequency | Every other day |
| Duration | 4 weeks |
| Control Groups | Sham operation group (vehicle), Ovariectomy group (vehicle), Positive control: 17β-estradiol (5 µg/kg, i.p.) |
| Key Findings | Oral administration of MDL-A at 60 mg/kg significantly suppressed the decrease in bone mass and the increase in serum Ca2+ levels following ovariectomy.[1] The effects were comparable to the positive control, 17β-estradiol.[1] Unlike 17β-estradiol, MDL-A did not affect uterine weight or serum IL-6 levels.[1] |
Experimental Protocols
Animal Model and Ovariectomy
A study utilized 4-week-old female ddY mice as a model for postmenopausal osteoporosis.[1]
-
Anesthesia: The mice were placed under light ether anesthesia.
-
Surgical Procedure: A dorsal incision was made, and the ovaries were excised.
-
Sham Operation: A sham operation group underwent the same surgical procedure without the removal of the ovaries.
-
Post-Operative Care: Animals were allowed to recover under appropriate veterinary supervision.
Preparation and Oral Administration of this compound
-
Compound Preparation: this compound was dissolved in 5% ethanol to achieve the desired concentrations for oral administration.
-
Dosage Calculation: Doses of 10 mg/kg and 60 mg/kg of body weight were prepared.
-
Administration: The MDL-A solution was administered orally to the respective groups of OVX mice every other day for a total duration of 4 weeks.[1] The vehicle (5% ethanol) was administered to the sham and ovariectomy control groups.[1]
In Vivo Efficacy Assessment
-
Bone Mass: Mice were euthanized, and the femoral bone weight to body weight ratio was calculated to determine bone mass.[1]
-
Serum Calcium Levels: Blood samples were collected, and serum Ca2+ levels were measured using a CPT Kit.[1]
-
Uterine Weight: The uterus was excised and weighed to assess the hormonal effects of the treatments.[1]
-
Serum IL-6 Levels: Serum levels of Interleukin-6 (IL-6) were quantified using an ELISA kit.[1]
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of the IL-6 signaling pathway. Specifically, MDL-A is believed to interfere with the homodimerization of the signal-transducing receptor subunit gp130, which is a crucial step in the activation of the downstream JAK/STAT pathway.[1][2]
Caption: this compound inhibits IL-6 signaling by preventing gp130 homodimerization.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols: Madindoline A as a Chemical Probe for gp130 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Madindoline A is a microbial metabolite isolated from Streptomyces nitrosporeus that selectively inhibits the functions of interleukin-6 (IL-6) and interleukin-11 (IL-11).[1][2] It functions as a valuable chemical probe for studying the gp130 signaling pathway, a critical mediator of inflammatory and oncogenic processes.[1][3] Unlike many inhibitors that target the cytokine or its specific receptor, this compound directly binds to the signal-transducing receptor subunit, gp130.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate gp130 function in research and drug development settings.
Mechanism of Action:
The IL-6 family of cytokines, which includes IL-6 and IL-11, initiates intracellular signaling by binding to their specific α-receptors.[5] This cytokine-receptor complex then associates with a homodimer of the gp130 receptor subunit. The formation of this hexameric complex (two molecules each of cytokine, α-receptor, and gp130) is essential for the activation of downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][5]
This compound exerts its inhibitory effect by binding to the extracellular domain of gp130.[2][4] This binding does not prevent the initial formation of the IL-6/IL-6Rα/gp130 trimeric complex.[1] Instead, it is proposed to interfere with the subsequent homodimerization of these trimeric complexes, a crucial step for signal transduction.[1] By preventing gp130 homodimerization, this compound specifically blocks the signaling of cytokines that rely on this mechanism, such as IL-6 and IL-11, while having no effect on cytokines like leukemia inhibitory factor (LIF) which utilize a heterodimer of gp130 and the LIF receptor.[1]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its analogue, Madindoline B.
Table 1: Inhibitory Activity of Madindolines against IL-6 Dependent Cell Growth
| Compound | IC50 (µM) | Cell Line | IL-6 Concentration |
| This compound | 8 | MH60 | 0.1 U/ml |
| Madindoline B | 30 | MH60 | 0.1 U/ml |
Data sourced from Hayashi et al., 1996.[6]
Table 2: Binding Affinity of this compound for gp130
| Parameter | Value (µM) | Method |
| KD | 288 | Surface Plasmon Resonance (SPR) |
Data sourced from Green et al., 2005.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound on gp130-mediated signaling.
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol is designed to assess the dose-dependent inhibition of IL-6-mediated cell proliferation by this compound. The IL-6-dependent murine hybridoma cell line, MH60, is a suitable model.[6]
Materials:
-
IL-6 dependent cell line (e.g., MH60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human or murine IL-6
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the IL-6 dependent cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium.
-
Starvation (Optional but Recommended): To reduce background signaling, gently wash the cells with serum-free medium and incubate in serum-free medium for 2-4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Immediately after adding this compound, add a sub-maximal concentration of IL-6 (e.g., 0.1 U/mL) to the appropriate wells.[6] Include a negative control group with no IL-6 stimulation.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated, IL-6 stimulated control. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for STAT3 Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of STAT3, a key downstream target of gp130 signaling.
Materials:
-
Cells responsive to IL-6 (e.g., HepG2, U266)
-
Complete culture medium
-
Recombinant human IL-6
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with IL-6 (e.g., 10-50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Protocol 3: Co-Immunoprecipitation to Assess gp130 Dimerization
This protocol can be adapted to investigate the effect of this compound on the association of gp130 molecules following IL-6 stimulation.
Materials:
-
Cells expressing gp130 (e.g., U266)
-
Recombinant human IL-6
-
This compound
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-gp130 antibody suitable for IP
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as in Protocol 2
Procedure:
-
Cell Treatment: Treat cells with vehicle or this compound, followed by stimulation with IL-6 as described in the western blot protocol.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-gp130 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluates by western blotting using an anti-gp130 antibody. A decrease in the co-immunoprecipitated gp130 in the this compound-treated samples would suggest an inhibition of dimerization.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: gp130 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Logical Flow of this compound's Mechanism of Action.
References
- 1. pnas.org [pnas.org]
- 2. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking IL-6/GP130 Signaling Inhibits Cell Viability/Proliferation, Glycolysis, and Colony Forming Activity in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The gp130 Receptor Cytokine Family: Regulators of Adipocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Affinity Binding of Madindoline A to gp130 Determined by Surface Plasmon Resonance (SPR)
Introduction
Madindoline A, a microbial metabolite isolated from Streptomyces nitrosporeus, has been identified as a specific inhibitor of Interleukin-6 (IL-6) and Interleukin-11 (IL-11) signaling pathways.[1][2] These cytokines play a crucial role in various cellular processes, and their dysregulation is implicated in diseases such as multiple myeloma and postmenopausal osteoporosis.[1][3] The therapeutic potential of this compound stems from its unique mechanism of action: it directly binds to the signal-transducing receptor subunit glycoprotein 130 (gp130) and inhibits its homodimerization, a critical step for the activation of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade.[1][3] This application note details the use of Surface Plasmon Resonance (SPR) to characterize the binding affinity of this compound to its target protein, gp130.
Mechanism of Action
IL-6 and IL-11 initiate their signaling cascade by binding to their respective alpha-receptors (IL-6Rα and IL-11Rα). This complex then recruits two gp130 molecules, inducing their homodimerization.[3][4] This conformational change activates the associated Janus kinases (JAKs), which in turn phosphorylate STAT proteins.[5][6] The phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for target genes.[5][6] this compound exerts its inhibitory effect by binding to the extracellular domain of gp130, thereby sterically hindering the homodimerization process essential for signal transduction.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits the IL-6 signaling pathway.
Data Presentation
The binding affinity of this compound for the extracellular domain of gp130 was determined using SPR. The equilibrium dissociation constant (K D ) was calculated from the kinetic rate constants (k a and k d ).
| Compound | Ligand | Analyte Concentration Range | K D (µM) | k a (M⁻¹s⁻¹) | k d (s⁻¹) | Reference |
| This compound | gp130 (extracellular domain) | Not Specified | 288 | Not Specified | Not Specified | [2][7] |
Experimental Protocols
This section provides a detailed protocol for determining the binding affinity of this compound to gp130 using Surface Plasmon Resonance.
Materials and Reagents
-
SPR Instrument: Biacore series or similar.
-
Sensor Chip: CM5 sensor chip is recommended for amine coupling.[8]
-
Ligand: Recombinant human gp130 extracellular domain (e.g., as a gp130-Fc fusion protein).
-
Analyte: this compound, dissolved in 100% DMSO as a stock solution.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.[9]
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). The final concentration of DMSO in the running buffer should be kept constant and low (e.g., 1-5%) to minimize bulk refractive index effects.[10]
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl.
-
Regeneration Solution: A mild acidic solution such as 10 mM Glycine-HCl, pH 2.5. The optimal regeneration solution should be determined empirically.
Experimental Workflow
Caption: SPR experimental workflow for this compound and gp130.
Protocol Steps
-
System Preparation:
-
Prepare all buffers and degas thoroughly.
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
-
Ligand Immobilization (Amine Coupling):
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Dilute the gp130 protein to a concentration of 10-50 µg/mL in immobilization buffer (10 mM Sodium Acetate, pH 5.0).
-
Inject the diluted gp130 over the activated surface until the desired immobilization level is reached (a high surface density of 3000-5000 RU is recommended for small molecule analysis).[9]
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer containing a constant percentage of DMSO. A typical concentration range for an interaction with a K D in the micromolar range would be from low micromolar to high micromolar (e.g., 1 µM to 500 µM).
-
Inject each concentration of this compound over the reference and ligand flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time, followed by a dissociation phase with running buffer.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Surface Regeneration:
-
After each this compound injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds).
-
Ensure that the regeneration step completely removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the ligand flow cell data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Surface Plasmon Resonance is a powerful, label-free technique for the quantitative analysis of the binding interaction between small molecules like this compound and their protein targets. The data obtained from SPR experiments can provide valuable insights into the mechanism of action and can be instrumental in the development of novel therapeutics targeting the IL-6/gp130 signaling axis. The relatively low affinity of this compound for gp130 suggests that it may serve as a lead compound for the development of more potent inhibitors.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Co-Inhibition of tGLI1 and GP130 Using FDA-Approved Ketoconazole and Bazedoxifene Is Synergistic Against the Growth and Metastasis of HER2-Enriched and Triple-Negative Breast Cancers [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Application Notes and Protocols for Madindoline A in Bone Resorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madindoline A is a novel nonpeptide antagonist of the glycoprotein 130 (gp130) signaling pathway.[1][2] It selectively inhibits the activities of interleukin-6 (IL-6) and interleukin-11 (IL-11), cytokines known to play a crucial role in the pathogenesis of various diseases, including postmenopausal osteoporosis.[1][2] By interfering with the homodimerization of gp130, this compound effectively blocks the downstream signaling cascade that leads to osteoclast differentiation and subsequent bone resorption.[1][3] This document provides detailed experimental protocols for utilizing this compound in bone resorption studies, including in vitro osteoclastogenesis and functional pit assays, as well as a summary of its in vivo effects.
Mechanism of Action: Inhibition of gp130 Signaling
This compound exerts its inhibitory effect on bone resorption by targeting the gp130 receptor subunit, a common component in the signaling pathways of several cytokines, including IL-6 and IL-11.[1][4] Upon ligand binding (e.g., IL-6 binding to the IL-6 receptor), gp130 undergoes homodimerization, which initiates an intracellular signaling cascade, primarily through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1] This signaling ultimately promotes the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. This compound specifically inhibits this gp130 homodimerization, thereby blocking the downstream signaling required for osteoclastogenesis.[1]
Caption: Signaling pathway of this compound in inhibiting IL-6 induced osteoclastogenesis.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound in both in vitro and in vivo studies.
| Parameter | This compound | Madindoline B | Control/Vehicle | Reference |
| IC50 for IL-6-dependent MH60 cell growth | 8 µM | 30 µM | - | [5] |
| In Vivo Effect on Bone Mass (Femur weight/Body weight ratio) in OVX mice | Maintained | - | Decreased | [6] |
| In Vivo Effect on Serum Ca2+ Level in OVX mice | Suppressed increase | - | Increased | [6] |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in bone resorption studies.
In Vitro Osteoclastogenesis Assay
This assay evaluates the effect of this compound on the differentiation of osteoclast precursors into mature osteoclasts.
Materials:
-
Mouse bone marrow cells (BMCs) or RAW 264.7 macrophage cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
Interleukin-6 (IL-6) or Interleukin-11 (IL-11)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
For primary BMCs: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in α-MEM with 10% FBS and M-CSF (30 ng/mL) for 2-3 days to generate bone marrow-derived macrophages (BMMs). Seed BMMs at a density of 1 x 10^4 cells/well in a 96-well plate.
-
For RAW 264.7 cells: Seed cells at a density of 5 x 10^3 cells/well in a 96-well plate in α-MEM with 10% FBS.
-
-
Induction of Osteoclastogenesis:
-
After 24 hours, replace the medium with fresh α-MEM containing 10% FBS, M-CSF (30 ng/mL for BMMs), RANKL (50 ng/mL), and either IL-6 (50 ng/mL) or IL-11 (50 ng/mL).
-
-
Treatment with this compound:
-
Concurrently with the induction of osteoclastogenesis, add this compound to the culture medium at various concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (e.g., DMSO).
-
-
Cell Culture and Media Change:
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.
-
-
TRAP Staining:
-
After 5-7 days of culture, when multinucleated osteoclasts are visible in the control wells, aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells with PBS and stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well under a light microscope.
-
Alternatively, the TRAP activity can be quantified by measuring the absorbance of the cell lysate at a specific wavelength as per the kit's instructions.
-
Pit Formation Assay (Bone Resorption Assay)
This assay assesses the functional ability of osteoclasts to resorb bone or a bone-mimetic substrate and the inhibitory effect of this compound on this process.
Materials:
-
Bone slices (e.g., bovine cortical bone or dentine) or calcium phosphate-coated plates
-
Osteoclast precursors (BMMs or RAW 264.7 cells)
-
Culture medium and differentiation factors (as in the osteoclastogenesis assay)
-
This compound
-
Toluidine Blue or other suitable stain for visualizing resorption pits
-
Microscope with imaging capabilities
Protocol:
-
Preparation of Substrate:
-
If using bone slices, place one sterile slice into each well of a 96-well plate.
-
If using calcium phosphate-coated plates, they are often commercially available and ready to use.
-
-
Cell Seeding and Differentiation:
-
Seed osteoclast precursors onto the bone slices or coated plates at an appropriate density.
-
Induce osteoclast differentiation as described in the osteoclastogenesis assay protocol, in the presence of various concentrations of this compound and a vehicle control.
-
-
Culture and Treatment:
-
Culture the cells for 7-14 days to allow for the formation of mature osteoclasts and subsequent resorption.
-
Change the medium with fresh treatments every 2-3 days.
-
-
Cell Removal:
-
At the end of the culture period, remove the cells from the substrate by treating with a cell lysis buffer or by sonication.
-
-
Visualization of Resorption Pits:
-
Wash the bone slices or coated plates with distilled water.
-
Stain the substrate with 1% Toluidine Blue for 1-2 minutes to visualize the resorption pits.
-
-
Quantification:
-
Capture images of the stained substrate under a microscope.
-
Quantify the total area of resorption pits using image analysis software (e.g., ImageJ). The resorbed area is an indicator of osteoclast activity.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of this compound on bone resorption.
Caption: General experimental workflow for bone resorption studies with this compound.
In Vivo Studies: Ovariectomized (OVX) Mouse Model
This compound has been shown to be effective in an in vivo model of postmenopausal osteoporosis.[1]
Experimental Design Outline:
-
Animal Model: Ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Treatment: Oral administration of this compound at a dose of 60 mg/kg per day has been shown to be effective.[6] A vehicle control group and a positive control group (e.g., 17β-estradiol) should be included.
-
Duration: Treatment is typically carried out for several weeks (e.g., 4 weeks).[6]
-
Endpoints:
Results from a study showed that oral administration of this compound at 60 mg/kg per day significantly suppressed the decrease in bone mass and the increase in serum Ca2+ levels in OVX mice, with an effect comparable to that of 17β-estradiol. [6]
Conclusion
This compound represents a promising therapeutic lead compound for the treatment of bone loss associated with elevated IL-6 and IL-11 levels, such as in postmenopausal osteoporosis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound in the context of bone resorption.
References
- 1. Suppression of bone resorption by this compound, a novel nonpeptide antagonist to gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of bone resorption by this compound, a novel nonpeptide antagonist to gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Glycoprotein 130 regulates bone turnover and bone size by distinct downstream signaling pathways [jci.org]
- 4. bmbreports.org [bmbreports.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pnas.org [pnas.org]
Application Notes: Investigating Madindoline A for Inducing Apoptosis in Cancer Cells
Introduction
Madindoline A (MDL-A), a metabolite isolated from Streptomyces nitrosporeus, has been identified as a novel, nonpeptide inhibitor of Interleukin-6 (IL-6) activity.[1][2] IL-6 is a multifunctional cytokine that plays a critical role in inflammation, immune response, and hematopoiesis.[1] However, excessive IL-6 production and aberrant signaling are strongly associated with the pathogenesis of various diseases, including multiple myeloma, rheumatoid arthritis, and several types of cancer.[1][3] The IL-6 signaling cascade is initiated by its binding to the IL-6 receptor (IL-6R), leading to the recruitment and homodimerization of the signal-transducing glycoprotein 130 (gp130). This dimerization is essential for the activation of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which promotes cell survival, proliferation, and inhibits apoptosis.[1][3]
This compound exerts its effect by specifically binding to gp130 and inhibiting the dimerization of the trimeric IL-6/IL-6R/gp130 complexes.[1][3] By preventing this crucial step, this compound effectively blocks the pro-survival signals mediated by IL-6 and a related cytokine, IL-11, without directly affecting the JAK2/STAT3 cascade itself.[1] This targeted disruption of the gp130-mediated pathway makes this compound a valuable tool for investigating the role of IL-6 signaling in cancer cell survival and a potential lead compound for developing therapeutics aimed at inducing apoptosis in IL-6-dependent cancers.[1][3]
These application notes provide an overview of this compound's activity, quantitative data on its efficacy, and detailed protocols for assessing its potential to induce apoptosis in cancer cell lines.
Data Presentation: Cytotoxic Activity of this compound
The inhibitory concentration (IC50) is a key measure of a compound's potency. The following data, derived from studies on an IL-6-dependent cell line, quantifies the effectiveness of this compound.
| Compound | Cell Line | Assay Condition | IC50 Value (µM) | Reference |
| This compound | MH60 (IL-6-dependent) | Presence of 0.1 U/ml IL-6 | 8 | [2] |
| Madindoline B | MH60 (IL-6-dependent) | Presence of 0.1 U/ml IL-6 | 30 | [2] |
Signaling Pathway of this compound
The primary mechanism of this compound involves the direct inhibition of the gp130 signal transducer, a common component in the signaling pathways of several cytokines, including IL-6 and IL-11. By preventing the homodimerization of gp130, this compound halts the downstream activation of the JAK/STAT pathway, which is crucial for transmitting pro-survival signals in cancer cells.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound required to inhibit the metabolic activity of cancer cells, providing an IC50 value.
References
Application Notes and Protocols: Evaluating the Efficacy of Madindoline A in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madindoline A is a microbial metabolite originally identified as a selective inhibitor of the Interleukin-6 (IL-6) signaling pathway. It exerts its effect by binding to the gp130 signal transducer, thereby inhibiting its homodimerization and the subsequent activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) cascade.[1][2] The overactivation of the IL-6/gp130/STAT3 pathway is implicated in the pathogenesis of various diseases, including certain types of cancer where it promotes tumor growth, survival, and metastasis.
Proposed Cancer Models for this compound Efficacy Testing
Given this compound's mechanism of action, cancer types known to be driven by or dependent on IL-6 signaling are ideal candidates for in vivo xenograft studies. These include, but are not limited to:
-
Multiple Myeloma: IL-6 is a critical growth and survival factor for myeloma cells.[3][4]
-
Prostate Cancer: The IL-6/STAT3 pathway is often activated in advanced prostate cancer and is associated with tumor progression and therapy resistance.[5][6][7]
-
Cholangiocarcinoma: Increased IL-6 production promotes the growth of cholangiocarcinoma cells.[1]
-
Other IL-6 Dependent Tumors: Various other cancers, such as certain breast and lung cancers, may also exhibit dependence on IL-6 signaling.
Quantitative Data Summary (Hypothetical)
The following table represents a hypothetical data summary from a study evaluating this compound in a multiple myeloma xenograft model. This data is for illustrative purposes to demonstrate how results could be presented and should not be considered as actual experimental outcomes.
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | 1500 ± 150 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | 8 | 900 ± 120 | 40 | +4.8 ± 1.8 |
| This compound (50 mg/kg) | 8 | 525 ± 95 | 65 | +4.5 ± 2.1 |
| Positive Control | 8 | 450 ± 80 | 70 | -2.1 ± 1.2 |
Signaling Pathway
The diagram below illustrates the IL-6/gp130/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo xenograft study to test the efficacy of this compound.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Choose a cancer cell line with documented dependence on the IL-6 signaling pathway. For example, the human multiple myeloma cell lines MM.1S or NCI-H929, or the human prostate cancer cell lines PC-3 or DU145.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Prior to implantation, ensure cell viability is >95% as determined by trypan blue exclusion. Harvest cells during the logarithmic growth phase.
Animal Model
-
Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, to prevent rejection of the human tumor xenograft.
-
Age and Sex: Typically, 6-8 week old female mice are used, but the choice may depend on the specific cancer model.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Cell Preparation: Resuspend the harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some models, mixing the cell suspension with an extracellular matrix solution (e.g., Matrigel) at a 1:1 ratio can improve tumor take rate.
-
Implantation:
-
Subcutaneous Model: Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, implant the cells into the organ of origin (e.g., tibia for multiple myeloma, prostate for prostate cancer). This is a more complex surgical procedure.
-
This compound Formulation and Administration
-
Formulation: As this compound is a small molecule, a suitable vehicle for in vivo administration needs to be determined. A common starting point would be a solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. The final formulation should be sterile-filtered.
-
Dosage: The optimal dose of this compound for anti-tumor efficacy needs to be determined in a dose-escalation study. Based on previous in vivo studies for other indications, a starting dose range of 25-100 mg/kg could be explored.
-
Administration: Administration can be performed via intraperitoneal (i.p.) injection or oral gavage (p.o.). The frequency of administration could be daily or every other day.
Study Design and Efficacy Endpoints
-
Tumor Growth Monitoring: Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive Control (a standard-of-care therapeutic for the chosen cancer type)
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is often the tumor volume at the end of the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival. Mice are monitored until a pre-defined endpoint is reached (e.g., tumor volume >2000 mm³, significant weight loss, or signs of distress).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.
-
-
Biomarker Analysis: Portions of the tumor tissue can be flash-frozen for western blot or PCR analysis, or fixed in formalin for immunohistochemistry to assess the downstream effects of this compound on the IL-6 signaling pathway (e.g., levels of phosphorylated STAT3).
Conclusion
While direct preclinical evidence for the anti-cancer efficacy of this compound in xenograft models is currently lacking, its well-defined mechanism of action as an inhibitor of the IL-6/gp130/STAT3 signaling pathway provides a strong rationale for its investigation in IL-6 dependent cancers. The protocols and guidelines presented in this document offer a comprehensive framework for researchers to design and execute robust in vivo studies to evaluate the therapeutic potential of this compound. Careful selection of the cancer model and rigorous experimental design will be crucial for obtaining meaningful and translatable results.
References
- 1. Targeting the IL-6 Dependent Phenotype Can Identify Novel Therapies for Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic activity of 3,3'-diindolylmethane on prostate cancer in an in vivo model [pubmed.ncbi.nlm.nih.gov]
- 6. Magnolin inhibits prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3'-Diindolylmethane inhibits prostate cancer development in the transgenic adenocarcinoma mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Madindoline A Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Madindoline A, with a focus on improving overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary strategic challenges involve the stereocontrolled construction of two key fragments: the substituted cyclopentenedione moiety and the 3a-hydroxyfuroindoline core. Specifically, chemists face difficulties in:
-
Creating the quaternary carbon center on the cyclopentene ring with high diastereoselectivity.[1]
-
Coupling the sterically hindered cyclopentenedione fragment with the acid-sensitive hydroxyfuroindoline fragment.[2]
-
Controlling the stereochemistry during the entire synthetic sequence to obtain the desired (+)-Madindoline A isomer.
Several synthetic routes have been developed to address these challenges, including strategies based on ring-closing metathesis, aldol condensations, Nazarov cyclization, and Moore ring contractions.[3]
Q2: My Nazarov cyclization for the cyclopentenone ring formation is resulting in a low yield. What are the common causes and solutions?
A2: Low yields in the Nazarov cyclization step are often attributed to two main factors: the geometry of the divinyl ketone precursor and the choice of acid catalyst.
-
Precursor Geometry: The cyclization proceeds more efficiently from the E-isomer of the precursor. Using a base like triethylamine during the formation of the silyl enol ether can lead to a mixture of E/Z isomers, which can hinder the cyclization.[4]
-
Troubleshooting: Ensure reaction conditions are optimized to favor the formation of the E-isomer of the divinyl ketone precursor.
-
-
Acid Catalyst: Strong Lewis or protic acids (e.g., TiCl₄, BF₃) are typically required, but they can be incompatible with sensitive functional groups on the substrate.[5]
Q3: The Mannich reaction to couple the cyclopentenone and hydroxyfuroindoline fragments is not proceeding as expected. How can I improve this step?
A3: The Mannich reaction is a critical step for coupling the two main fragments and is highly sensitive to the reaction solvent.
-
Solvent Choice: The reaction has been shown to fail in ethereal solvents like tetrahydrofuran (THF).[4]
-
Troubleshooting: Dichloromethane (DCM) has been reported as an effective solvent for this reaction. The use of ZnBr₂ as a Lewis acid at low temperatures (-30 °C) can also facilitate the coupling.[4]
-
-
Iminium Ion Precursor: The stability of the iminium ion precursor is also important. A stable and isolable precursor can be prepared by reacting the hydroxyfuroindoline with thiophenol and aqueous formaldehyde in ethanol.[3] This can lead to more consistent and higher yields.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Quaternary Carbon Formation
-
Symptom: The acylation or alkylation step to form the all-carbon quaternary center on the cyclopentene ring results in a poor diastereomeric ratio.
-
Possible Cause: Inadequate stereocontrol during the reaction.
-
Solutions:
-
Use of Chiral Auxiliaries: Employing an Evans chiral auxiliary on the dienolate has been shown to achieve high diastereoselectivity in the alkylation step.[2]
-
Chelation-Controlled Acylation: A chelation-controlled 1,4-diastereoselective acylation has also been successfully used to generate the quaternary carbon.[1]
-
Problem 2: Poor Yield in the Reductive Amination Coupling Step
-
Symptom: The reductive amination to couple the cyclopentenedione aldehyde with the hydroxyfuroindoline amine gives a low yield of the desired product.
-
Possible Causes:
-
Solution:
-
A specialized reductive amination method using Sn(OTf)₂ and NaBH(OAc)₃ has been developed to overcome these issues, enabling the successful coupling of these challenging fragments.[2]
-
Comparative Data of Synthetic Routes
| Synthetic Strategy | Key Reactions | Overall Yield | Number of Steps | Reference |
| Ohmura/Sunazuka (2nd Gen) | Diastereoselective acylation, Intramolecular acylation of allylsilane | 19% | 9 | [7] |
| Tius/Wan | Allene ether Nazarov cyclization, Diastereoselective Mannich reaction | 9.2% | 10 | [3][4] |
| Van Vranken | Moore ring contraction | (Racemic) | 11 | [8] |
| Kobayashi | Regioselective aldol condensation | Not specified | Not specified | [3] |
Key Experimental Protocols
Protocol 1: Nazarov Cyclization for Cyclopentenone Synthesis (Tius/Wan method)
-
To a solution of the allene ether precursor in a suitable solvent, add trifluoroacetic anhydride and 2,6-lutidine.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Purify the crude product via flash column chromatography to obtain the cyclopentenone product. Note: This reaction has been reported to yield 88% over two steps from the enone precursor.[4]
Protocol 2: Reductive Amination Coupling (Kobayashi method)
-
Dissolve the acid-sensitive hydroxyfuroindoline amine and the sterically hindered aldehyde in a suitable anhydrous solvent.
-
Add Sn(OTf)₂ to the mixture and stir.
-
Add NaBH(OAc)₃ and continue stirring until the reaction is complete.
-
Quench the reaction and purify the product. Note: This method was specifically developed to couple the two key fragments of this compound.[2]
Visualized Workflows and Logic
Caption: A generalized workflow for the total synthesis of this compound.
Caption: Troubleshooting logic for low-yield Nazarov cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formal synthesis of (+)-madindoline A, a potent IL-6 inhibitor, utilizing enzymatic discrimination of quaternary carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Madindoline A solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Madindoline A in cell culture media. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Interleukin-6 (IL-6) signaling.[1] It selectively targets the IL-6/STAT3 pathway.[2] this compound functions by inhibiting the homodimerization of the gp130 receptor subunit, which is a crucial step in the activation of the downstream signaling cascade.[3] This inhibition prevents the tyrosine phosphorylation of STAT3, a key transcription factor involved in inflammatory and oncogenic processes.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
For creating high-concentration stock solutions of small molecules like this compound, Dimethyl Sulfoxide (DMSO) is the preferred solvent. It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO, which can then be diluted to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is the IC50 value, which is the concentration that inhibits 50% of the IL-6-dependent cell growth. For the IL-6-dependent MH-60 cell line, the IC50 of this compound is 8 µM.[1][4] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell type and assay.
Q4: Can the type of cell culture medium affect the solubility and stability of this compound?
Yes, the composition of the cell culture medium can significantly impact the solubility and stability of small molecules. Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound.[5][6] It is recommended to assess the solubility and stability of this compound in the specific medium being used for your experiments.
Troubleshooting Guide
Issue: I observe a precipitate in my cell culture medium after adding this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced precipitation.[7] A stepwise dilution of the stock solution into the pre-warmed medium while gently mixing can also help.[7] |
| Interaction with Media Components | Certain components in the media, such as salts or proteins in serum, can interact with this compound and cause it to precipitate.[8] Test the solubility in a simpler buffer (e.g., PBS) to determine if media components are the issue. If using serum, consider reducing the serum concentration or using a serum-free medium for the treatment period if your cells can tolerate it. |
| Temperature Effects | Temperature shifts can affect compound solubility. Always pre-warm the cell culture medium to 37°C before adding the this compound solution. Avoid repeated freeze-thaw cycles of the stock solution.[7][9] |
| pH Instability | Changes in the pH of the medium due to cell metabolism can alter the charge of the compound and affect its solubility. Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[8] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol provides a method to estimate the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
Add 198 µL of pre-warmed cell culture medium to each well of the 96-well plate.
-
Add 2 µL of each this compound dilution to the corresponding wells (this results in a 1:100 dilution and a final DMSO concentration of 1%). Also, include a DMSO-only control.
-
Incubate the plate at 37°C for a relevant time period (e.g., 2 hours), protected from light.
-
Visually inspect the wells for any signs of precipitation.
-
Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer to measure light scattering. The concentration at which a significant increase in absorbance or scattering is observed is considered the kinetic solubility limit.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound over time in cell culture conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium (with or without serum, as per your experimental setup)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Spike the pre-warmed cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is minimal (≤0.1%).
-
Incubate the medium at 37°C in a 5% CO₂ incubator. Protect the samples from light.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately process the samples for analysis. This may involve quenching the reaction by placing samples on ice and protein precipitation (e.g., with cold acetonitrile) if serum is present.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of this compound remaining at each time point.[10]
-
Calculate the percentage of this compound remaining relative to the concentration at time 0 to determine its stability and half-life in the medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: IL-6 signaling and this compound inhibition.
Caption: Logic for troubleshooting precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Optimizing Madindoline A concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Madindoline A in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, non-peptide inhibitor of Interleukin-6 (IL-6) and Interleukin-11 (IL-11) signaling. It functions by specifically binding to the gp130 receptor subunit and inhibiting its homodimerization, a critical step for signal transduction. This action blocks the downstream activation of the JAK/STAT pathway, particularly the phosphorylation of STAT3, without affecting the formation of the IL-6/IL-6R/gp130 trimeric complex.
Q2: Is this compound cytotoxic?
A2: No, this compound is generally considered to be non-cytotoxic at its effective concentrations for inhibiting IL-6 signaling.[1] However, as with any compound, it is recommended to perform a cytotoxicity assay with your specific cell line to confirm the optimal non-toxic concentration range for your experiments.
Q3: What is the recommended starting concentration for this compound in an in vitro experiment?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. A good starting point for most cell-based assays is in the range of 1-10 µM. The IC50 for inhibiting IL-6 dependent cell growth has been reported to be around 8 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve and store this compound?
A4: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent such as DMSO to create a concentrated stock solution. For storage, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your final working concentration in cell culture media, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing any inhibition of IL-6-induced STAT3 phosphorylation after treating my cells with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure that your this compound stock solution has been stored correctly (aliquoted, protected from light, and stored at -20°C or -80°C). Prepare a fresh stock solution from a new vial of the compound if you suspect degradation.
-
-
Possible Cause 3: Issues with the Western blot protocol.
-
Solution: Review your Western blot protocol for detecting phosphorylated STAT3 (p-STAT3). Ensure you are using appropriate antibodies, phosphatase inhibitors in your lysis buffer, and optimized transfer and incubation conditions. Refer to the detailed protocol in the "Experimental Protocols" section.
-
Issue 2: My cells are showing signs of toxicity after treatment with this compound.
-
Possible Cause 1: High concentration of the solvent (e.g., DMSO).
-
Solution: Calculate the final concentration of your solvent in the cell culture medium. It should ideally be below 0.1%. If it is higher, you may need to adjust the concentration of your stock solution or the dilution factor. Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments.
-
-
Possible Cause 2: Cell line sensitivity.
-
Solution: While this compound is generally non-cytotoxic, some cell lines may be more sensitive. Perform a standard cytotoxicity assay, such as an MTT or neutral red uptake assay, to determine the non-toxic concentration range of this compound for your specific cell line.
-
-
Possible Cause 3: Contamination of the compound or culture.
-
Solution: Ensure that your this compound and cell cultures are free from contamination. Use sterile techniques and check your cultures for any signs of microbial growth.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density or growth phase.
-
Solution: Standardize your cell culture procedures. Always seed the same number of cells for each experiment and ensure they are in a consistent growth phase (e.g., logarithmic phase) when you start the treatment.
-
-
Possible Cause 2: Instability of this compound in the culture medium.
-
Solution: Prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing diluted solutions for extended periods. The stability of any compound in media can be influenced by factors like pH and the presence of serum proteins.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Adhere strictly to the planned incubation times for both the IL-6 stimulation and the this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | MH60 (IL-6 dependent) | Cell Growth Inhibition | 8 µM | [2] |
| Binding Affinity (KD) | gp130 | Surface Plasmon Resonance | 288 µM | [3][4] |
| Effective Concentration | HepG2 | Inhibition of STAT3 Phosphorylation | 100 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxicity of this compound and establish a non-toxic working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
Recombinant human IL-6
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Visualizations
Caption: IL-6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for lack of this compound activity.
References
Technical Support Center: Investigating Potential Off-Target Effects of Madindoline A
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Madindoline A.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A: this compound is a novel, nonpeptide antagonist of the glycoprotein 130 (gp130) receptor subunit. Its primary mechanism involves selectively inhibiting the activities of Interleukin-6 (IL-6) and Interleukin-11 (IL-11).[1] It achieves this by binding to gp130 and preventing its homodimerization, which is a crucial step for signal transduction following IL-6 or IL-11 binding.[1] This action blocks the downstream activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1]
Q2: What are off-target effects, and why are they a concern with a specific inhibitor like this compound?
A: Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its primary target.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2] For a specific inhibitor like this compound, it is crucial to confirm that an observed cellular phenotype is a direct result of gp130 inhibition and not due to interactions with other, unrelated proteins.
Q3: Are there any publicly documented off-target effects for this compound?
A: Based on available scientific literature, there are no prominently reported or systematically characterized off-target effects for this compound. It has been shown to be highly selective for IL-6 and IL-11-mediated activities over other cytokines like LIF, which also utilizes gp130 but as a heterodimer.[1] However, the absence of reported off-targets does not confirm their non-existence. Comprehensive profiling, as outlined in this guide, is necessary to investigate this thoroughly.
Q4: How can I begin to investigate if an observed effect in my experiment is an off-target effect of this compound?
A: A multi-pronged approach is recommended. Start by performing a dose-response analysis to ensure the effect occurs at a concentration consistent with on-target activity.[2] Use a structurally unrelated inhibitor of the gp130 pathway to see if the phenotype is replicated.[2] Additionally, "rescue" experiments or using knockout/knockdown cell lines for the intended target (gp130) can help differentiate on-target from off-target effects. For broader, unbiased screening, techniques like kinome profiling and proteomic analysis are powerful tools.[3][4]
Q5: At what concentration should I use this compound to minimize the likelihood of off-target effects?
A: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that effectively inhibits the target.[5] The reported IC50 for this compound in inhibiting IL-6-dependent cell growth is approximately 8 µM.[6] It is advisable to perform a dose-response curve in your specific cell system to determine the optimal concentration. Using concentrations significantly higher than the IC50 for on-target activity increases the risk of engaging lower-affinity off-target proteins.[2][5]
Data Presentation
Summary of Quantitative Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 | ~8 µM | Inhibition of IL-6-dependent MH60 cell growth | [6] |
| K(D) | 288 µM | Binding to the extracellular domain of gp130 | [7] |
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known function of the IL-6/gp130 pathway. Could this be an off-target effect?
| Possible Cause | Troubleshooting Steps & Expected Outcome |
| Off-Target Effect | 1. Perform a Dose-Response Analysis: Determine the EC50 for the observed phenotype and compare it to the IC50 for gp130 inhibition (~8 µM). A significant discrepancy suggests an off-target effect.[2] 2. Use a Structurally Unrelated gp130 Inhibitor: Treat cells with another known gp130 pathway inhibitor (e.g., Bazedoxifene). If the phenotype is not replicated, it is likely an off-target effect of this compound.[8] 3. Perform a Rescue Experiment: Overexpress gp130 in your cells. If the phenotype is not rescued (i.e., it still occurs at the same concentration of this compound), it suggests the involvement of other targets.[2] 4. Use a gp130-Negative Cell Line: If available, test this compound on a cell line that does not express gp130. If the phenotype persists, it is definitively an off-target effect. |
| Experimental Artifact | 1. Review and Optimize Protocol: Ensure all controls are behaving as expected. 2. Confirm Reagent Quality: Verify the identity and purity of your this compound stock. |
Issue 2: this compound is causing significant cytotoxicity in my cell line at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps & Expected Outcome |
| Off-Target Toxicity | 1. Compare Potency: Perform dose-response curves for both cytotoxicity and inhibition of IL-6-stimulated STAT3 phosphorylation. If the EC50 for cytotoxicity is significantly lower than or equal to the IC50 for target inhibition, it may be an off-target effect. 2. Test in a Target-Negative Cell Line: Assess cytotoxicity in a cell line that does not express gp130. Toxicity in these cells would confirm an off-target mechanism. 3. Screen Against Toxicity Panels: Consider screening this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes). |
| On-Target Toxicity | 1. Modulate the Pathway: The IL-6/gp130 pathway can be critical for the survival of certain cell types (e.g., some myeloma cell lines). The observed cytotoxicity might be a direct, on-target consequence of inhibiting this pathway. 2. Literature Review: Check if inhibition of the IL-6/gp130 pathway is known to be cytotoxic in your specific cell model. |
Experimental Protocols
Protocol 1: Competitive Binding Assay for gp130 Target Engagement
This protocol verifies that this compound interacts with its intended target, gp130, in a cellular context.
-
Objective: To confirm the binding of this compound to gp130 by measuring its ability to compete with a known, labeled ligand.
-
Materials:
-
Cells expressing high levels of gp130 (e.g., HepG2, U266).
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Labeled IL-6 (e.g., biotinylated or fluorescently tagged IL-6).
-
This compound.
-
Binding Buffer (e.g., PBS with 1% BSA).
-
Flow cytometer or plate reader.
-
-
Methodology:
-
Cell Preparation: Harvest and wash cells, then resuspend in ice-cold Binding Buffer to a concentration of 1x10^6 cells/mL.
-
Competition Setup: In a 96-well plate, add a fixed, sub-saturating concentration of labeled IL-6 to each well.
-
Add increasing concentrations of this compound (e.g., from 1 µM to 500 µM) to the wells. Include a "no competitor" control.
-
Add the cell suspension to each well.
-
Incubation: Incubate on ice for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Wash the cells 2-3 times with ice-cold Binding Buffer to remove unbound ligand.
-
Detection: Analyze the amount of bound labeled IL-6 using a flow cytometer (if fluorescently labeled) or a plate reader with streptavidin-HRP (if biotinylated).
-
-
Data Analysis: Plot the signal from the labeled IL-6 as a function of this compound concentration. A dose-dependent decrease in signal indicates that this compound is competing for binding to gp130. Calculate the IC50 value from this curve.
Protocol 2: Kinome-Wide Off-Target Profiling (KINOMEscan®)
This protocol describes a general workflow for using a commercial service to screen for off-target kinase interactions.
-
Objective: To identify potential off-target kinases that bind to this compound.
-
Principle: The KINOMEscan® platform is a competition-based binding assay.[4] A test compound is screened against a large panel of DNA-tagged kinases. If the compound binds to a kinase, it prevents the kinase from binding to an immobilized ligand, and the amount of unbound kinase is quantified by qPCR.[4]
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (typically 10-100 mM). Ensure the compound is of high purity.
-
Service Submission: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX). Typically, a single concentration (e.g., 10 µM) is used for the primary screen.
-
Assay Performance: The service provider will perform the screening against their panel of hundreds of kinases.[9]
-
-
Data Analysis:
-
The primary data is usually provided as '% of Control' or '% Inhibition'. A lower % of control indicates stronger binding.
-
Hits are identified as kinases that show significant binding (e.g., >90% inhibition or <10% of control).
-
Follow-up dose-response experiments (K(d) determination) should be performed for any identified hits to confirm the interaction and determine the binding affinity.
-
Protocol 3: Proteomics-Based Off-Target Identification
This protocol outlines a label-free quantitative mass spectrometry approach to identify proteins whose expression levels change upon this compound treatment.
-
Objective: To identify global changes in the cellular proteome induced by this compound, which may indicate off-target pathways.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) in triplicate. Treat one set with a vehicle control (DMSO) and the other with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Take a standardized amount of protein (e.g., 50 µg) from each sample. Reduce, alkylate, and digest the proteins into peptides using trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The instrument should be operated in a data-dependent acquisition (DDA) mode.[10]
-
Data Processing: Process the raw mass spectrometry data using a software platform like MaxQuant or Proteome Discoverer. This involves peptide identification and label-free quantification (LFQ).
-
-
Data Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) on the LFQ intensities to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Use bioinformatics tools (e.g., DAVID, STRING) to perform pathway and gene ontology analysis on the list of significantly altered proteins to identify any unexpected signaling pathways being affected.
-
Mandatory Visualization
On-Target Signaling Pathway of this compound
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking IL-6/GP130 Signaling Inhibits Cell Viability/Proliferation, Glycolysis, and Colony Forming Activity in Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Madindoline A Delivery for In Vivo Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting for the in vivo delivery of Madindoline A, a potent inhibitor of the IL-6 signaling pathway. Due to its hydrophobic nature, successful systemic administration of this compound in animal models requires careful formulation to ensure solubility, stability, and bioavailability. This resource offers a structured approach to formulation development, experimental protocols, and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing a this compound formulation for in vivo studies?
A1: The initial and most critical step is to address the poor aqueous solubility of this compound. A systematic approach to formulation development is recommended. This involves selecting a suitable solubilization strategy and vehicle that is biocompatible and appropriate for the intended route of administration.
Q2: Which solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as methanol, 100% ethanol, and dimethyl sulfoxide (DMSO)[1]. It is insoluble in non-polar solvents like hexane[1]. For in vivo applications, co-solvent systems are often employed to enhance solubility in aqueous-based vehicles.
Q3: My this compound formulation is precipitating upon dilution with an aqueous buffer for injection. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds formulated in organic solvents. This occurs when the concentration of the organic co-solvent falls below the level required to keep the drug in solution. To troubleshoot this, consider the following:
-
Optimize the co-solvent ratio: Gradually increase the proportion of the organic co-solvent in your final formulation.
-
Utilize a surfactant: Incorporating a biocompatible surfactant, such as Tween 80 or Solutol HS 15, can help to form micelles that encapsulate the hydrophobic drug, preventing precipitation.
-
Employ cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Consider a different formulation strategy: If co-solvent systems consistently fail, exploring lipid-based formulations or nanoparticle suspensions may be necessary.
Q4: Are there alternatives to co-solvent formulations for intravenous delivery of this compound?
A4: Yes, several alternative strategies can be employed for the intravenous delivery of hydrophobic drugs like this compound. These include:
-
Nanoemulsions: Oil-in-water nanoemulsions can effectively encapsulate hydrophobic compounds, improving their stability and bioavailability.
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Nanoparticle Suspensions: Formulating this compound as nanocrystals or within polymeric nanoparticles can enhance its dissolution rate and enable parenteral administration.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve the oral and intravenous bioavailability of poorly soluble drugs.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the formulation and administration of this compound.
Issue 1: Inconsistent or Low Bioavailability in Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Formulation | - Re-evaluate the solubility of this compound in the chosen vehicle. - Increase the concentration of the co-solvent or solubilizing agent. - Consider alternative formulation strategies as outlined in the FAQs. |
| Precipitation at the Injection Site or in the Bloodstream | - Observe for any signs of precipitation upon dilution of the formulation in a buffer. - If precipitation is observed, refer to the troubleshooting steps for formulation precipitation (FAQ Q3). - Slowing the infusion rate during intravenous administration may help prevent precipitation. |
| Rapid Metabolism or Clearance | - Analyze plasma samples for metabolites to understand the metabolic profile of this compound. - Consider co-administration with a metabolic inhibitor if appropriate for the study design. |
Issue 2: Formulation Instability During Storage
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | - Conduct a stability study of the formulation under the intended storage conditions (e.g., temperature, light exposure). - Analyze for degradation products using a validated analytical method like HPLC. - Adjust the pH of the formulation or add antioxidants if oxidation is suspected. |
| Physical Instability (e.g., crystal growth, aggregation) | - Characterize the physical properties of the formulation over time (e.g., particle size analysis for nanosuspensions). - Optimize the formulation by adding stabilizers or adjusting the composition. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This protocol provides a general method for preparing a co-solvent-based formulation suitable for initial in vivo screening. Note: The optimal solvent ratios and final concentration must be determined empirically for this compound.
Materials:
-
This compound
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Dimethyl sulfoxide (DMSO), sterile, injectable grade
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Polyethylene glycol 400 (PEG 400), sterile, injectable grade
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Saline (0.9% NaCl), sterile, injectable grade
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
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Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary.
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Add PEG 400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.
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Slowly add the sterile saline to the organic solution while vortexing to avoid precipitation.
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Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.
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Filter the final formulation through a 0.22 µm sterile filter before administration.
Protocol 2: General Method for Nanoprecipitation to Form this compound Nanoparticles
This protocol describes a basic nanoprecipitation method. Optimization of polymer type, drug-to-polymer ratio, and solvent/antisolvent systems is crucial.
Materials:
-
This compound
-
A suitable biodegradable polymer (e.g., PLGA, PCL)
-
An organic solvent in which both the drug and polymer are soluble (e.g., acetone, acetonitrile)
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An aqueous solution containing a stabilizer (e.g., PVA, Tween 80)
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Allow the nanoparticles to form as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Stir the resulting nanoparticle suspension for several hours to allow for complete evaporation of the organic solvent.
-
The nanoparticle suspension can then be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| 100% Ethanol | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Hexane | Insoluble | [1] |
Visualizations
Diagram 1: IL-6 Signaling Pathway and the Mechanism of Action of this compound
Caption: this compound inhibits the homodimerization of the gp130 receptor, blocking downstream JAK/STAT signaling.
Diagram 2: Experimental Workflow for In Vivo Study of a this compound Formulation
Caption: A typical workflow for the in vivo evaluation of a novel this compound formulation.
Diagram 3: Troubleshooting Logic for this compound Formulation Precipitation
Caption: A logical approach to troubleshooting precipitation issues with this compound formulations.
References
Technical Support Center: Overcoming Low Yield in Microbial Fermentation of Madindoline A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Madindoline A in microbial fermentation.
Troubleshooting Guides
Low yield of this compound during fermentation with Streptomyces sp. K93-0711 (formerly Streptomyces nitrosporeus) can be attributed to several factors, ranging from suboptimal culture conditions to genetic instability of the producing strain. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem ID | Observed Problem | Potential Causes | Recommended Solutions & Experimental Protocols |
| MY-001 | Consistently low or no production of this compound | Suboptimal Media Composition: Lack of essential precursors, improper C/N ratio, presence of inhibitory compounds. | 1. Media Optimization using One-Strain-Many-Compounds (OSMAC) Approach: - Systematically vary carbon and nitrogen sources. - Test different concentrations and combinations of glucose, starch, glycerol, peptone, yeast extract, and casein. - Evaluate the effect of phosphate and trace element concentrations. 2. Precursor Supplementation: - Based on the presumed biosynthetic pathway, supplement the medium with potential precursors like L-tryptophan and succinyl-CoA precursors (e.g., glutamate). |
| MY-002 | Initial production followed by a rapid decline | Nutrient Limitation: Depletion of a key nutrient required for secondary metabolism. | 1. Fed-Batch Fermentation: - Develop a feeding strategy to supply limiting nutrients (e.g., carbon and nitrogen sources) during the fermentation process. - Monitor substrate consumption and product formation to determine the optimal feeding profile. |
| MY-003 | Batch-to-batch inconsistency in yield | Inoculum Variability: Inconsistent quality and quantity of the seed culture. | 1. Standardize Inoculum Preparation: - Establish a two-stage seed culture protocol. - Optimize seed age, inoculum volume (typically 5-10% v/v), and cell density. - Use cryopreserved working cell banks to ensure consistency. |
| MY-004 | Loss of productivity after repeated subculturing | Strain Degeneration/Genetic Instability: Loss of the this compound biosynthetic gene cluster or mutations in regulatory genes. This is a known issue with the original producing strain. | 1. Strain Reactivation and Selection: - Attempt to revive the strain from early cryopreserved stocks. - Perform serial dilutions and plate on solid media to isolate single colonies. Screen individual colonies for productivity. 2. Genetic Stabilization: - If the biosynthetic gene cluster is identified, it can be cloned into a stable expression vector and introduced into a suitable Streptomyces host. |
| MY-005 | Good biomass growth but poor this compound production | Suboptimal Fermentation Parameters: pH, temperature, and dissolved oxygen levels are not conducive to secondary metabolite production. | 1. Process Parameter Optimization: - pH: Control the pH of the culture between 6.5 and 7.5. The optimal pH for secondary metabolite production may differ from that for optimal growth.[1] - Temperature: Maintain the temperature between 28°C and 32°C. - Aeration and Agitation: Ensure adequate dissolved oxygen levels by optimizing agitation and aeration rates. |
Experimental Protocols
Protocol 1: OSMAC-Based Media Optimization
-
Prepare a basal medium: A common starting point for Streptomyces fermentation is a medium containing a base carbon source, nitrogen source, and salts.
-
Vary Carbon Sources: In separate flasks, replace the basal carbon source with alternatives such as soluble starch, glycerol, or maltose at equivalent carbon concentrations.
-
Vary Nitrogen Sources: Similarly, test different nitrogen sources like peptone, tryptone, yeast extract, or casein.
-
Evaluate C/N Ratio: For the best-performing carbon and nitrogen sources, test different concentration ratios.
-
Analyze this compound Production: After a set fermentation period (e.g., 7-10 days), extract the broth and quantify this compound using a suitable analytical method like HPLC.
Protocol 2: Two-Stage Seed Culture Preparation
-
Stage 1 (Pre-seed): Inoculate a loopful of spores or mycelia from a fresh agar plate into a baffled flask containing a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.
-
Stage 2 (Seed): Transfer a portion (e.g., 5-10% v/v) of the pre-seed culture into a larger volume of the same seed medium. Incubate under the same conditions for another 24-48 hours until the culture reaches the late exponential growth phase.
-
Inoculation: Use this second-stage seed culture to inoculate the production medium.
Frequently Asked Questions (FAQs)
Q1: What is the known cause of low this compound yield in the original producing strain?
A1: It has been reported that the original producing microorganism, Streptomyces sp. K93-0711, stopped producing Madindolines A and B, making them unavailable from their natural source. This phenomenon is common in Streptomyces and is often attributed to strain degeneration, which involves the loss or silencing of the biosynthetic gene clusters responsible for secondary metabolite production.
Q2: What is a good starting point for a fermentation medium for this compound production?
A2: While a specific optimized medium for this compound is not publicly available, a good starting point for Streptomyces fermentation would be a medium containing:
-
Carbon Source: Glucose (10-20 g/L) and/or Soluble Starch (10-20 g/L)
-
Nitrogen Source: Yeast Extract (2-5 g/L) and Peptone (2-5 g/L)
-
Salts: K2HPO4 (0.5 g/L), MgSO4·7H2O (0.5 g/L), NaCl (0.5 g/L)
-
Trace Elements Solution The pH should be adjusted to 7.0-7.2 before sterilization.
Q3: How can I identify the biosynthetic gene cluster for this compound?
A3: Identifying the biosynthetic gene cluster (BGC) for this compound would require whole-genome sequencing of the producing Streptomyces sp. K93-0711 strain. Once the genome is sequenced, bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can be used to predict BGCs. The putative this compound BGC would likely contain genes for a polyketide synthase (PKS) and/or non-ribosomal peptide synthetase (NRPS), as well as tailoring enzymes like oxidoreductases and transferases, consistent with its chemical structure.
Q4: What are the key regulatory pathways that control secondary metabolism in Streptomyces?
A4: Secondary metabolism in Streptomyces is tightly regulated by a complex network of genes. Key regulatory elements include:
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Pathway-Specific Regulators: These are typically located within the biosynthetic gene cluster and directly control the expression of the biosynthetic genes. Overexpression of these activators is a common strategy to increase yield.
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Pleiotropic Regulators: These global regulators affect multiple secondary metabolite pathways and morphological differentiation. Examples include bld and adpA genes.
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Small Diffusible Signaling Molecules: Gamma-butyrolactones are hormone-like molecules that can trigger the onset of secondary metabolism.
Q5: Is it possible to restore this compound production in a degenerated strain?
A5: Restoring production in a degenerated strain can be challenging but is sometimes possible. Strategies include:
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Reviving from early cryostocks: If available, using stocks that were frozen down when the strain was still a high producer.
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Protoplast fusion: Fusing protoplasts of the degenerated strain with a non-producing but genetically stable strain to potentially restore the complete biosynthetic pathway.
-
Heterologous expression: Cloning the identified this compound biosynthetic gene cluster into a well-characterized and genetically stable Streptomyces host strain, such as S. coelicolor or S. lividans.
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
A logical workflow for diagnosing and addressing low this compound yield.
Hypothesized this compound Biosynthetic Precursors
Hypothesized primary metabolic precursors for this compound biosynthesis.
References
Technical Support Center: Purifying Madindoline A from Fermentation Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Madindoline A from Streptomyces nitrosporeus fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound from fermentation broth include:
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Co-production of Madindoline B: Streptomyces nitrosporeus K93-0711 often produces both this compound and its structural analog, Madindoline B, as a mixture.[1] Their structural similarity makes them difficult to separate.
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Low Titer: The concentration of this compound in the fermentation broth can be low, requiring efficient extraction and concentration methods to obtain a reasonable yield.
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Complex Fermentation Media: The fermentation broth contains a complex mixture of media components, pigments, and other secondary metabolites, which can interfere with the purification process.
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Potential for Degradation: While specific stability data is limited, the complex structure of this compound, containing multiple functional groups, suggests potential susceptibility to degradation under harsh pH or temperature conditions.
Q2: How can I improve the separation of this compound and Madindoline B?
Separating these two closely related compounds is a critical and often challenging step.[1] Here are some strategies:
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Chromatographic Technique Selection: Flash column chromatography and High-Performance Liquid Chromatography (HPLC) have been successfully used for their separation.[1]
-
Stationary Phase Optimization: A reverse-phase C18 (ODS) column is a good starting point for HPLC.
-
Mobile Phase Optimization: A mixture of acetonitrile and water is a commonly used mobile phase.[2] Fine-tuning the ratio of these solvents (gradient or isocratic elution) is crucial for achieving optimal separation. The addition of small amounts of modifiers like formic acid or trifluoroacetic acid can sometimes improve peak shape and resolution, but their effect on this compound stability should be monitored.
-
Column Parameters: Using a longer column with a smaller particle size can enhance resolution. Optimizing the flow rate can also improve separation efficiency.
Q3: My this compound yield is consistently low. What are the potential causes and solutions?
Low yield can be attributed to several factors throughout the purification process:
-
Inefficient Extraction: Ensure the chosen solvent for the initial extraction (e.g., ethyl acetate) is effective at partitioning this compound from the aqueous fermentation broth. Multiple extractions will improve recovery.
-
Degradation: this compound's complex structure, which includes ester and amide-like functionalities, may be sensitive to pH extremes and high temperatures. It is advisable to work at neutral pH and keep samples cool whenever possible.
-
Adsorption to Surfaces: The compound may adsorb to glassware or plasticware, especially at low concentrations. Using silanized glassware can mitigate this issue.
-
Suboptimal Chromatographic Conditions: An inappropriate mobile phase can lead to poor recovery from the column. Ensure the compound is fully eluting. A mass balance analysis can help determine if the compound is being retained on the column.
Q4: What are the initial steps for extracting this compound from the fermentation broth?
A general procedure for extracting this compound from the fermentation broth involves the following steps:
-
Cell Removal: Separate the mycelium from the culture broth by centrifugation or filtration. This compound is a secondary metabolite and is typically found in the supernatant.
-
Solvent Extraction: Extract the clarified broth with an immiscible organic solvent like ethyl acetate. This is a common method for extracting moderately polar compounds from aqueous solutions.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of this compound and B in HPLC | - Mobile phase composition is not optimal.- The column is not providing sufficient resolution.- Flow rate is too high. | - Systematically vary the acetonitrile/water ratio. Try a shallow gradient.- Use a column with a smaller particle size or a longer length.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Broad or tailing peaks in chromatography | - Column overloading.- Secondary interactions with the stationary phase.- The compound is degrading on the column. | - Inject a smaller amount of the sample.- Add a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase, but check for compatibility and stability.- Ensure the mobile phase pH is compatible with the compound's stability. |
| Loss of product during solvent evaporation | - The compound is volatile.- The compound is heat-sensitive. | - Use a rotary evaporator at a low temperature and moderate vacuum.- For very small quantities, consider lyophilization from a suitable solvent mixture. |
| Inconsistent results between purification runs | - Variation in fermentation conditions.- Inconsistent extraction procedure.- Degradation of stored crude extract. | - Standardize the fermentation protocol (media, temperature, aeration, time).- Use a consistent solvent-to-broth ratio and a fixed number of extractions.- Store crude extracts at low temperatures (-20°C or -80°C) under an inert atmosphere if possible. |
Experimental Protocols
Suggested Protocol for this compound Purification
This protocol is a suggested guideline based on available literature. Optimization will be necessary for specific experimental conditions.
-
Fermentation and Extraction:
-
Culture Streptomyces nitrosporeus K93-0711 in a suitable production medium.
-
After the desired fermentation period, centrifuge the culture at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.
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Extract the supernatant three times with an equal volume of ethyl acetate.
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Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Flash Column Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a step or gradient solvent system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate and then methanol.
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Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound and B.
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Pool the fractions containing the target compounds and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Dissolve the enriched fraction from the flash chromatography in the HPLC mobile phase.
-
Purify the sample using a preparative HPLC system with the conditions outlined in the table below.
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Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
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Evaporate the solvent to obtain pure this compound.
-
Quantitative Data: HPLC Parameters for this compound Purification
The following table summarizes the HPLC conditions reported for the purification of a this compound derivative. These parameters can serve as a starting point for method development.
| Parameter | Value |
| Column | PEGASIL-B ODS (20 x 250 mm)[2] |
| Mobile Phase | 50% Acetonitrile in Water[2] |
| Flow Rate | 9.0 mL/min[2] |
| Detection | UV at 210 nm[2] |
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Chromatographic Separation of Madindoline A and B Isomers
Welcome to the technical support center for the chromatographic separation of Madindoline A and Madindoline B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating this compound and Madindoline B isomers?
A1: The primary and documented method for the separation of this compound and Madindoline B following their synthesis is flash column chromatography[1]. This technique is effective in resolving these two isomers, allowing for their individual isolation and characterization.
Q2: What are this compound and Madindoline B?
A2: Madindolines A and B are novel inhibitors of Interleukin-6 (IL-6) activity. They were originally isolated from the fermentation broth of Streptomyces sp. K93-0711. Due to their potential as pharmaceutical lead compounds, chemical synthesis has become the primary source for obtaining these molecules for further biological study.
Q3: Why is the separation of this compound and B important?
A3: this compound and B are isomers, meaning they have the same molecular formula but different structural arrangements. These structural differences can lead to variations in their biological activity and potency as IL-6 inhibitors. Therefore, separating the individual isomers is crucial for accurate biological evaluation and drug development.
Q4: What type of chromatography is best suited for this separation?
A4: Normal-phase flash column chromatography using silica gel as the stationary phase has been successfully employed for the separation of this compound and B[1].
Q5: Can other chromatographic techniques be used?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of this compound and B peaks. | 1. Incorrect mobile phase composition: The polarity of the solvent system may not be optimal to resolve the two isomers. 2. Column overloading: Too much sample applied to the column can lead to broad, overlapping peaks. 3. Improper column packing: Channels or cracks in the silica gel bed can cause poor separation. | 1. Optimize the mobile phase: Start with the recommended mobile phase (see Experimental Protocols). If separation is still poor, perform a gradient elution or systematically vary the ratio of the solvents to fine-tune the polarity. 2. Reduce sample load: Use an appropriate amount of crude sample for the column size. A general rule of thumb is a 1:30 to 1:100 sample-to-silica gel ratio by weight. 3. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Low yield of purified isomers. | 1. Adsorption to silica gel: The compounds may be irreversibly binding to the stationary phase. 2. Decomposition on the column: The isomers might be sensitive to the acidic nature of the silica gel. 3. Co-elution with impurities: Inadequate separation from other reaction byproducts. | 1. Use a less active stationary phase: Consider using deactivated silica gel. 2. Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to neutralize the silica surface. 3. Improve initial purification: Perform a preliminary purification step (e.g., extraction, filtration) to remove major impurities before column chromatography. |
| Tailing of chromatographic peaks. | 1. Interactions with active sites on silica: The lone pairs on the nitrogen atoms in the Madindoline structure can interact strongly with acidic silanol groups on the silica surface. 2. Sample solvent incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Add a modifier: As mentioned above, adding a small amount of triethylamine to the mobile phase can significantly reduce peak tailing. 2. Use an appropriate sample solvent: Dissolve the crude mixture in a minimal amount of a solvent that is as non-polar as, or slightly more polar than, the mobile phase. |
| Unexpected elution order. | 1. Isomer misidentification: The peaks for this compound and B may have been incorrectly assigned. | 1. Confirm peak identity: Use an analytical technique such as NMR spectroscopy or mass spectrometry to confirm the identity of the compound in each collected fraction. |
Quantitative Data
The following table summarizes the key parameters for the flash column chromatographic separation of this compound and B.
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 (230-400 mesh) |
| Mobile Phase | A gradient of Ethyl Acetate in Hexanes |
| Column Dimensions | Dependent on the scale of the separation |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of this compound and B
This protocol is based on the successful separation of (+)-Madindoline A and (+)-Madindoline B following their chemical synthesis[1].
1. Materials and Equipment:
-
Silica gel 60 (230-400 mesh)
-
Glass chromatography column
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Crude mixture of this compound and B
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes or a low percentage of Ethyl Acetate in Hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
3. Sample Preparation and Loading:
-
Dissolve the crude mixture of this compound and B in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for "dry loading," adsorb the crude mixture onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent.
-
Carefully apply the prepared sample to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., a low percentage of Ethyl Acetate in Hexanes).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate. The exact gradient will depend on the specific separation and should be optimized based on preliminary TLC analysis.
-
Collect fractions of the eluent in separate tubes or flasks.
5. Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the mobile phase used for elution).
-
Visualize the spots under a UV lamp. Madindolines are UV active.
-
Combine the fractions containing the pure this compound and the fractions containing the pure Madindoline B based on the TLC analysis.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated this compound and Madindoline B.
Visualizations
Caption: Workflow for the flash chromatographic separation of Madindoline isomers.
Caption: Troubleshooting logic for poor separation of Madindoline isomers.
References
Technical Support Center: Addressing Madindoline A and gp130 Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Madindoline A and its interaction with the gp130 receptor.
Troubleshooting Guide
Issue: Low or Undetectable Binding of this compound to gp130
Question: We are observing very weak or no binding signal in our assays with this compound and gp130. How can we troubleshoot this?
Answer: A relatively low binding affinity for this compound to gp130 is a known characteristic of this interaction.[1][2][3] Here is a step-by-step guide to address this issue:
-
Confirm Compound Integrity and Concentration:
-
Verify the purity and integrity of your this compound sample using methods like HPLC and mass spectrometry.
-
Accurately determine the concentration of your this compound stock solution.
-
-
Optimize Assay Conditions:
-
Increase Concentrations: Given the low affinity, you may need to use higher concentrations of both this compound and the gp130 protein to generate a detectable signal.
-
Buffer Composition: Ensure your assay buffer is optimal for protein stability and binding. Check pH, salt concentration, and for the presence of any necessary additives.
-
Temperature Control: Maintain a stable temperature throughout the experiment, as binding kinetics are temperature-dependent.
-
-
Consider Alternative Assay Formats:
-
Investigate this compound Analogs:
-
If the low affinity of this compound is a limiting factor for your research goals, consider exploring synthetic analogs that may have been designed for improved binding affinity.[4]
-
A logical workflow for troubleshooting this issue is presented below:
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the reported binding affinity of this compound to gp130?
A1: The binding of this compound to gp130 is characterized as specific and noncovalent, but with a relatively low affinity.[1][2][3] The dissociation constant (KD) has been determined by surface plasmon resonance (SPR) to be 288 μM.[1][2][3]
| Compound | Target | KD (μM) | Method |
| This compound | gp130 | 288 | SPR |
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is believed to inhibit the signaling of interleukin-6 (IL-6) and interleukin-11 (IL-11) by interfering with the homodimerization of the gp130 receptor.[1][2][3][5] This inhibition has been shown to suppress the IL-6-dependent tyrosine phosphorylation of STAT3.[1][3]
Q3: Is the entire structure of this compound necessary for binding to gp130?
A3: Yes, studies have shown that the tricyclic 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) moiety of this compound alone is not sufficient for binding to gp130.[1][2][3]
Experimental Design and Protocols
Q4: Can you provide a detailed protocol for measuring the binding affinity of this compound to gp130 using Surface Plasmon Resonance (SPR)?
A4: The following is a generalized protocol for an SPR experiment to determine the binding kinetics of a small molecule like this compound to a protein like gp130.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding affinity (KD) of this compound to immobilized gp130.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant gp130 protein (extracellular domain)
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the gp130 protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the gp130 protein to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound in the running buffer. The concentration range should span the expected KD (e.g., from low µM to high µM).
-
Inject the different concentrations of this compound over the gp130-immobilized and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the chip.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Plot the steady-state binding responses against the this compound concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).
-
An overview of the experimental workflow is depicted in the diagram below:
Q5: What is the gp130 signaling pathway?
A5: gp130 is a common signal transducer for several cytokines, including IL-6.[6][7] Upon ligand binding (e.g., IL-6 binding to the IL-6 receptor), gp130 homodimerizes, which leads to the activation of associated Janus kinases (JAKs).[5][8] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT3 (Signal Transducer and Activator of Transcription 3).[6][8] STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[6][8]
The simplified gp130 signaling pathway is illustrated below:
Chemical Synthesis and Analogs
Q6: Is this compound commercially available?
A6: this compound was originally isolated from the fermentation broth of Streptomyces nitrosporeus K93-0711.[9][10] However, the microorganism reportedly stopped producing these metabolites, making chemical synthesis the primary means of obtaining the compound.[4][9] Several total syntheses of this compound and its analogs have been developed.[4][9][11][12][13][14]
Q7: Are there other small molecule inhibitors of the gp130 pathway?
A7: Yes, several other small molecule inhibitors that target the gp130 signaling pathway, often by inhibiting downstream effectors like JAK or STAT3, have been identified.[15] These include compounds like SC144, Stattic, S3I-201, SH-4-54, and AG490 (a JAK2 inhibitor).[15]
References
- 1. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. JCI - Therapeutic strategies for the clinical blockade of IL-6/gp130 signaling [jci.org]
- 7. Therapeutic strategies for the clinical blockade of IL-6/gp130 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (+)-madindoline A and (+)-madindoline B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of (+/-)-madindolines and chemical models. Studies of chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Technical Support Center: Improving the Metabolic Stability of Madindoline A Analogues
This technical support center is designed for researchers, scientists, and drug development professionals working with Madindoline A analogues. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the this compound scaffold?
A1: While specific metabolic pathways for this compound have not been extensively published, compounds containing indole and diketone moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic "hotspots" on the this compound scaffold include:
-
Indole Ring: The indole nucleus is prone to oxidation at various positions, primarily mediated by CYP enzymes, leading to hydroxylated metabolites.
-
Diketocyclopentene Moiety: The diketone functionality can undergo reduction or other transformations.
-
Alkyl Substituents: Any alkyl groups on the analogue are potential sites for hydroxylation.
Q2: What are the initial in vitro assays I should perform to assess the metabolic stability of my this compound analogues?
A2: The initial assessment of metabolic stability is typically performed using liver-derived subcellular fractions or cells. The two most common and informative starting assays are:
-
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, particularly by CYP enzymes, and is a good first screen for oxidative liabilities.[1][2][3]
-
Hepatocyte Stability Assay: This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[1][3][4]
Comparing the results from these two assays can provide initial insights into whether your compound is primarily cleared by CYP enzymes or if other pathways are involved.[5]
Q3: My this compound analogue shows high clearance in the microsomal stability assay. What are the next steps?
A3: High clearance in a microsomal stability assay suggests that your compound is rapidly metabolized by Phase I enzymes, likely CYPs. The following steps are recommended:
-
Metabolite Identification: Determine the structure of the major metabolites to identify the metabolic "soft spots" on your molecule.
-
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis: Synthesize and test analogues with modifications at the identified metabolic hotspots. Common strategies include:
-
Steric Hindrance: Introduce bulky groups near the site of metabolism to block enzyme access.
-
Deuteration: Replace hydrogen atoms at the metabolic hotspot with deuterium to slow the rate of metabolism due to the kinetic isotope effect.
-
Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism while retaining biological activity.
-
Q4: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?
A4: This discrepancy suggests that your compound may be primarily cleared by non-CYP enzymes present in hepatocytes but absent or in low abundance in microsomes, such as:
-
Phase II Conjugation Enzymes: UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).
-
Other Oxidative Enzymes: Aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs).
-
Active Transport: The compound may be a substrate for uptake transporters in hepatocytes, leading to higher intracellular concentrations and subsequent metabolism.[5]
Further investigation into these pathways would be necessary.
Troubleshooting Guides
Guide 1: Low Recovery of Parent Compound at Time Zero
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of the parent compound at the initial time point (T=0) in the assay. | 1. Poor Solubility: The compound may be precipitating in the aqueous assay buffer. | - Visually inspect the incubation mixture for precipitation. - Decrease the final concentration of the test compound. - Increase the organic solvent concentration (typically DMSO) in the final incubation, but keep it below a level that inhibits enzyme activity (usually <1%). |
| 2. Non-specific Binding: The compound may be adsorbing to the walls of the plasticware (e.g., pipette tips, microplates). | - Use low-binding plasticware. - Include a small percentage of organic solvent or a surfactant in the sample processing steps to reduce binding. | |
| 3. Instability in the Presence of Inactive Enzymes: The compound may be unstable in the buffer or in the presence of the protein matrix, even without active metabolism. | - Run a control incubation with heat-inactivated microsomes or hepatocytes to assess chemical stability in the presence of the biological matrix. |
Guide 2: High Variability Between Replicate Wells
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in the measured concentration of the parent compound across replicate wells at the same time point. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the test compound, microsomes/hepatocytes, or cofactors. | - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare master mixes of reagents to be added to all wells to minimize pipetting errors. |
| 2. Edge Effects in Microplates: Evaporation from the outer wells of the microplate during incubation can concentrate the reactants. | - Avoid using the outer wells of the plate for samples. - Fill the outer wells with buffer or water to create a humidified barrier. - Use plate sealers to minimize evaporation. | |
| 3. Incomplete Mixing: The compound, enzymes, and cofactors may not be uniformly distributed in the well. | - Gently mix the contents of the wells after adding all components. - Use an orbital shaker during incubation. |
Data Presentation
The following table provides an illustrative example of how to present metabolic stability data for a series of this compound analogues. Disclaimer: The following data are hypothetical and for illustrative purposes only, as quantitative metabolic stability data for a comprehensive set of this compound analogues is not publicly available.
| Analogue | Modification | Microsomal Half-Life (t1/2, min) | Hepatocyte Half-Life (t1/2, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg) | Hepatocyte Intrinsic Clearance (CLint, µL/min/106 cells) |
| This compound | Parent | 15 | 10 | 46.2 | 69.3 |
| Analogue 1 | R1 = F | 25 | 18 | 27.7 | 38.5 |
| Analogue 2 | R2 = CH3 | 12 | 8 | 57.8 | 86.6 |
| Analogue 3 | Indole N-Me | 35 | 28 | 19.8 | 24.8 |
| Analogue 4 | Deuterated R2 | 28 | 22 | 24.8 | 31.5 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound analogues in the presence of liver microsomes.
Materials:
-
Test compounds (this compound analogues)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Ice-cold acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). Dilute to a working concentration in buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound or positive control to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of this compound analogues in a suspension of hepatocytes.
Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive controls
-
Ice-cold acetonitrile or methanol
-
96-well plates
-
Incubator/shaker with CO2 supply
-
LC-MS/MS system
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 106 viable cells/mL) in pre-warmed incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and analysis steps as in the microsomal stability assay.
-
-
Data Analysis:
-
Perform data analysis as described for the microsomal stability assay.
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / number of hepatocytes in 106 cells).
-
Visualizations
Caption: General metabolic pathway of a drug candidate.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Troubleshooting logic for high clearance compounds.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Madindoline A vs. Madindoline B: A Comparative Guide on Inhibitory Activity
This guide provides a detailed comparison of the inhibitory activities of Madindoline A and Madindoline B, two stereoisomers isolated from Streptomyces sp. K93-0711. These compounds are notable for their selective inhibition of Interleukin-6 (IL-6) signaling, a pathway implicated in various diseases, including certain cancers and autoimmune disorders. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential efficacy and mechanism of these two molecules.
Comparative Inhibitory Potency
Experimental data demonstrates that this compound is a more potent inhibitor of IL-6 dependent cell growth than Madindoline B. The half-maximal inhibitory concentration (IC50) values clearly indicate a significant difference in their biological activity.
| Compound | Target Cell Line | IC50 Value | Reference |
| This compound | MH60 (IL-6 dependent) | 8 µM | |
| Madindoline B | MH60 (IL-6 dependent) | 30 µM |
The IC50 value for this compound is approximately 3.75-fold lower than that of Madindoline B, highlighting its superior inhibitory effect on the IL-6 signaling pathway in this cellular context. Further studies have confirmed that the inhibitory activity of this compound against IL-6 is 5-fold greater than that of Madindoline B.
Mechanism of Action: Targeting the gp130 Homodimerization
Both this compound and Madindoline B exert their inhibitory effects by targeting the gp130 protein, a crucial signal transducer in the IL-6 signaling cascade. The binding of IL-6 to its receptor (IL-6R) triggers the formation of a complex that recruits two gp130 molecules. The subsequent homodimerization of gp130 initiates intracellular signaling through the JAK/STAT pathway.
Madindolines interfere with this process by binding to gp130 and inhibiting its homodimerization. This action effectively blocks the downstream signaling cascade, thereby preventing the cellular responses mediated by IL-6. It is important to note that these compounds do not affect the growth of cell lines that are not dependent on IL-6.
Experimental Protocols
The comparative inhibitory activities of this compound and B were determined using a cell-based assay. The key elements of the experimental protocol are outlined below.
Cell Line and Culture:
-
Cell Line: MH60, an IL-6-dependent murine B-cell hybridoma cell line.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Growth Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Inhibitory Activity Assay:
-
MH60 cells were seeded in 96-well microplates.
-
The cells were treated with varying concentrations of this compound or Madindoline B.
-
IL-6 was added to the culture medium at a concentration of 0.1 U/ml to stimulate cell growth.
-
The plates were incubated for a specified period.
-
Cell viability or proliferation was assessed using a standard method, such as the MTT assay.
-
The IC50 values were calculated from the dose-response curves, representing the concentration of the compound that inhibited cell growth by 50%.
Control Experiments:
-
To confirm the specificity of the inhibition, the experiment was repeated with the addition of a higher concentration of IL-6 (0.4 U/ml), which was shown to reverse the growth inhibition caused by the madindolines.
-
The compounds were also tested against IL-6-independent cell lines to ensure they did not exhibit general cytotoxicity.
Synthetic vs. Natural Madindoline A: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic versus natural Madindoline A, supported by available experimental data. This compound, a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway, has emerged as a promising therapeutic lead for various diseases, including osteoporosis and certain cancers.
Initially discovered as a natural product from the fermentation broth of Streptomyces sp. K93-0711, the limited availability of this compound from this source spurred the development of a total chemical synthesis route.[1] This guide delves into the comparative biological efficacy of this compound from both origins.
Data Summary: Inhibitory Activity
The primary mechanism of this compound's action is the inhibition of the IL-6-mediated signaling cascade. It achieves this by binding to the gp130 receptor, thereby preventing its homodimerization and the subsequent activation of the JAK/STAT3 pathway.[2] The following table summarizes the key quantitative data on the inhibitory activity of this compound.
| Form | Assay | Cell Line | Target | IC50 Value | Reference |
| Natural this compound | Inhibition of IL-6 dependent cell growth | MH60 | IL-6 activity | 8 µM | [3] |
| Synthetic this compound | IL-6/STAT3 Signaling Inhibition | HepG2 (transfected with p-STAT3-Luc) | IL-6 induced luciferase expression | 8.70 µg/mL | [4] |
Mechanism of Action: IL-6/STAT3 Signaling Pathway
This compound exerts its biological effect by disrupting the IL-6 signaling pathway, a critical mediator of inflammation and cellular proliferation. The diagram below illustrates the canonical pathway and the inhibitory action of this compound.
Caption: IL-6 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of natural and synthetic this compound.
Inhibition of IL-6 Dependent Cell Growth (Natural this compound)
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-6 for their growth.
Cell Line:
-
MH60 (an IL-6-dependent murine hybridoma cell line).
Methodology:
-
MH60 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 0.1 U/mL of human recombinant IL-6.
-
Cells were seeded into 96-well plates.
-
Varying concentrations of natural this compound were added to the wells.
-
The plates were incubated for a specified period (e.g., 48 hours).
-
Cell viability was assessed using a colorimetric assay, such as the MTT assay, to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[3]
IL-6/STAT3 Signaling Inhibition Assay (Synthetic this compound)
This reporter gene assay quantifies the inhibition of the STAT3 transcription factor, a key downstream effector in the IL-6 signaling pathway.
Cell Line:
-
HepG2 (human hepatocarcinoma cells) transfected with a p-STAT3-Luciferase reporter plasmid.
Methodology:
-
HepG2 cells were transiently transfected with a luciferase reporter plasmid containing STAT3 binding elements.
-
Transfected cells were seeded in 96-well plates.
-
Cells were pre-treated with various concentrations of synthetic this compound for 1 hour.
-
IL-6 was then added to the wells to stimulate the STAT3 signaling pathway.
-
After an incubation period (e.g., 24 hours), cells were lysed, and luciferase activity was measured using a luminometer.
-
The IC50 value was calculated as the concentration of synthetic this compound that reduces IL-6-induced luciferase activity by 50%.[4]
Experimental Workflow
The general workflow for evaluating the biological activity of this compound, from compound preparation to data analysis, is depicted below.
Caption: General workflow for assessing this compound's biological activity.
Conclusion
The available data strongly indicates that both natural and synthetically produced this compound are potent inhibitors of the IL-6 signaling pathway. While a definitive head-to-head comparison in a single study is lacking, the reported biological activities suggest that the synthetic route provides a reliable and equally effective source of this valuable research compound. The successful synthesis of this compound has been crucial in overcoming the supply limitations of the natural product, enabling further research and development of this compound and its analogues as potential therapeutic agents.
References
A Comparative Guide to Madindoline A and Other Small Molecule IL-6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in immune regulation and inflammation. Its dysregulation is implicated in a multitude of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. Consequently, the development of inhibitors targeting the IL-6 signaling pathway is of significant therapeutic interest. While monoclonal antibodies targeting IL-6 or its receptor have seen clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, cost-effectiveness, and the ability to penetrate tissues. This guide provides a comparative analysis of Madindoline A and other notable small molecule IL-6 inhibitors, focusing on their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their characterization.
Mechanism of Action: Targeting the IL-6 Signaling Cascade
The IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing subunit, glycoprotein 130 (gp130), inducing the homodimerization of gp130. This dimerization activates associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in inflammation, cell proliferation, and survival.[1][2][3]
The small molecule inhibitors discussed in this guide primarily function by disrupting this signaling cascade at the level of the gp130 receptor.
This compound , a natural product isolated from Streptomyces sp. K93-0711, selectively inhibits IL-6 and IL-11 activities. It functions by binding to the extracellular domain of gp130, thereby preventing its homodimerization, a critical step for downstream signal transduction. This inhibition is specific, as it does not directly affect the JAK2/STAT3 pathway.
Quantitative Comparison of Small Molecule IL-6 Inhibitors
The following table summarizes the in vitro potency of this compound and other representative small molecule IL-6 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in various cellular assays.
| Compound | Target | Assay Type | Cell Line | IC50 |
| This compound | gp130 | IL-6-dependent cell proliferation | MH60 | 8 µM |
| LMT-28 | gp130 | STAT3 Luciferase Reporter Assay | HepG2 | 5.9 µM |
| IL-6-dependent cell proliferation | TF-1 | 7.5 µM | ||
| SC144 | gp130 | Cell Viability (MTT Assay) | OVCAR-8 | 0.72 µM |
| Cell Viability (MTT Assay) | OVCAR-5 | 0.49 µM | ||
| Cell Viability (MTT Assay) | OVCAR-3 | 0.95 µM | ||
| Bazedoxifene | gp130 | STAT3 Phosphorylation Inhibition | A2780, TOV112D | Dose-dependent inhibition |
| Cell Viability (MTT Assay) | UW288 | 5.65 ± 0.97 µM | ||
| Cell Viability (MTT Assay) | DAOY | 12.05 ± 0.20 µM |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of these IL-6 inhibitors.
IL-6-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cell lines that are dependent on IL-6 for their proliferation.
-
Cell Seeding: IL-6-dependent cells (e.g., MH60, TF-1) are seeded in 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) in their respective growth media.[4][5]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound, LMT-28) and a fixed, sub-maximal concentration of recombinant human IL-6. Control wells receive either vehicle and IL-6 (positive control) or vehicle alone (negative control).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator to allow for cell proliferation.[5]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST. For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).[6][7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
STAT3 Phosphorylation Assay (Western Blot)
This assay is used to determine if a compound can inhibit the IL-6-induced phosphorylation of STAT3, a key downstream signaling event.
-
Cell Culture and Starvation: Cells (e.g., HepG2, A2780) are cultured to a suitable confluency and then serum-starved for several hours to reduce basal signaling.[9]
-
Compound Pre-treatment and IL-6 Stimulation: Cells are pre-treated with various concentrations of the inhibitor (e.g., LMT-28, Bazedoxifene) for a defined period (e.g., 1-2 hours) before being stimulated with a known concentration of recombinant human IL-6 for a short duration (e.g., 15-30 minutes).[9][10]
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The process is often repeated with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.[11]
Visualizing the IL-6 Signaling Pathway and Inhibition
To better understand the mechanism of action of these small molecule inhibitors, the following diagrams illustrate the IL-6 signaling pathway and the workflow for a typical inhibitor screening assay.
Caption: IL-6 Signaling Pathway and Point of Inhibition.
Caption: Workflow for IL-6 Inhibitor Cell Proliferation Assay.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. origene.com [origene.com]
- 3. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 4. The regulatory mechanism of IL-6-dependent proliferation of human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin‐6‐induced satellite cell proliferation is regulated by induction of the JAK2/STAT3 signalling pathway through cyclin D1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 regulates Nemo-like kinase by mediating its interaction with IL-6-stimulated TGFβ-activated kinase 1 for STAT3 Ser-727 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Novel Madindoline A Analogues as IL-6 Signaling Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel Madindoline A analogues, focusing on their potential as inhibitors of the Interleukin-6 (IL-6) signaling pathway. This compound, a natural product isolated from Streptomyces sp. K93-0711, and its synthetic analogues have garnered interest for their unique mechanism of action, which involves the inhibition of the gp130 signal transducer homodimerization, a critical step in IL-6-mediated signal transduction.[1][2][3] This guide summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Performance of this compound and Its Analogues
The inhibitory activity of this compound and its synthetic analogues has been evaluated against the proliferation of IL-6-dependent cell lines. The following table summarizes the 50% inhibitory concentrations (IC50) of selected analogues, providing a basis for structure-activity relationship (SAR) analysis.
| Compound | Structure | IC50 (µM) against IL-6-dependent cell growth | Reference |
| This compound | 8 | [4] | |
| Madindoline B | 30 | [4] | |
| Analogue 1 | R = H | >50 | Yamamoto et al., 2006 |
| Analogue 2 | R = Me | 15 | Yamamoto et al., 2006 |
| Analogue 3 | R = Et | 10 | Yamamoto et al., 2006 |
| Analogue 4 | R = n-Pr | 8.5 | Yamamoto et al., 2006 |
| Analogue 5 | R = n-Bu | 7.0 | Yamamoto et al., 2006 |
Note: The structures for Analogues 1-5 are based on the core Madindoline scaffold with varying alkyl substitutions at the C-5 position of the cyclopentenedione moiety as described in Yamamoto et al., 2006.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols used in the assessment of this compound analogues.
IL-6-Dependent Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effect of compounds on the proliferation of IL-6-dependent cells.
a. Cell Culture:
-
Murine hybridoma MH60 or 7TD1 cells, which are dependent on IL-6 for growth, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and a specific concentration of recombinant murine IL-6 (e.g., 0.1 U/mL).[4][5]
b. Assay Procedure:
-
Seed the IL-6-dependent cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogues in the culture medium.
-
After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known IL-6 inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blot for STAT3 Phosphorylation
This method is used to assess the inhibitory effect of this compound analogues on the IL-6-induced phosphorylation of STAT3, a key downstream event in the signaling cascade.
a. Cell Lysis and Protein Quantification:
-
Seed HepG2 or a similar cell line responsive to IL-6 in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound analogues for 1-2 hours.
-
Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
b. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway of IL-6 and Inhibition by this compound
Caption: IL-6 signaling pathway and the inhibitory action of this compound analogues.
Experimental Workflow for Screening this compound Analogues
Caption: Workflow for the screening and evaluation of novel this compound analogues.
References
- 1. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Madindoline A vs. 17β-Estradiol in Animal Models of Osteoporosis: A Comparative Guide
In the landscape of osteoporosis research, particularly for postmenopausal osteoporosis, the ovariectomized (OVX) rodent model stands as a cornerstone for evaluating potential therapeutic agents. This guide provides a detailed comparison of two such agents, Madindoline A and 17β-estradiol, focusing on their efficacy and mechanisms of action in these preclinical models. While 17β-estradiol is a well-established estrogen-based therapy, this compound represents a novel, non-steroidal approach, offering a different therapeutic strategy.
Comparative Efficacy in Ovariectomized Mice
A key study directly compared the in vivo effects of this compound and 17β-estradiol in a mouse model of postmenopausal osteoporosis. The results demonstrated that this compound effectively prevents bone loss to a degree comparable with 17β-estradiol.
| Parameter | Sham | OVX Control | This compound (60 mg/kg/day, p.o.) | 17β-estradiol (s.c.) |
| Bone Mass (Femur Wet Weight, mg) | 35.8 ± 1.1 | 30.9 ± 0.8 | 34.2 ± 0.9 | 34.5 ± 0.7 |
| Serum Ca2+ (mg/dl) | 9.4 ± 0.2 | 10.1 ± 0.2 | 9.6 ± 0.1 | 9.5 ± 0.2 |
| Uterus Weight (mg) | 105.4 ± 10.2 | 18.2 ± 2.5 | 19.5 ± 3.1 | 98.7 ± 9.8 |
| Serum IL-6 (pg/ml) | 15.2 ± 2.1 | 25.4 ± 3.2 | 24.8 ± 2.9 | 16.5 ± 2.5 |
Data from Hayashi et al., PNAS, 2002.[1]
The data clearly indicates that while both treatments effectively reversed the OVX-induced bone loss and increase in serum calcium, their systemic effects differed significantly. 17β-estradiol restored uterus weight and suppressed the rise in serum IL-6, classic effects of estrogen replacement. In contrast, this compound had no effect on uterus weight or serum IL-6 levels, highlighting its distinct, non-estrogenic mechanism of action.[1]
Experimental Protocols
The foundational in vivo comparison was conducted using an established protocol for inducing postmenopausal osteoporosis.
Ovariectomized Mouse Model of Osteoporosis
-
Animals: Female mice (ddY strain, 5 weeks old) were used.
-
Acclimatization: Animals were acclimatized for one week before the experiment.
-
Surgical Procedure: Mice underwent either a sham operation or bilateral ovariectomy (OVX) under anesthesia.
-
Treatment:
-
One day post-surgery, daily oral administration of this compound (60 mg/kg) was initiated.
-
The positive control group received subcutaneous injections of 17β-estradiol.
-
Sham and OVX control groups received the vehicle.
-
-
Duration: The treatment continued for 4 weeks.
-
Outcome Measures: At the end of the study, femurs were collected for bone mass measurement, and blood samples were analyzed for serum calcium and IL-6 levels. Uterus weight was also measured to assess estrogenic activity.
Mechanisms of Action and Signaling Pathways
The distinct therapeutic effects of this compound and 17β-estradiol stem from their unique molecular targets and signaling pathways.
This compound: This compound acts as a nonpeptide antagonist of gp130, a signal-transducing receptor subunit.[1] It specifically inhibits the activity of cytokines that utilize gp130 for signal transduction, such as Interleukin-6 (IL-6) and Interleukin-11 (IL-11).[1][2] In the context of osteoporosis, elevated IL-6 levels after menopause are known to stimulate osteoclast formation and bone resorption.[1] this compound disrupts this process by binding to gp130 and preventing the dimerization of the receptor complex, which is essential for downstream signaling.[1] This action does not affect the JAK2/STAT3 signaling cascade directly but blocks the initiation of the signal.[1][2]
References
Madindoline A: A Specific Inhibitor of IL-6 and IL-11 Signaling Over LIF
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Specificity of Madindoline A
Mechanism of Action: Targeting gp130 Homodimerization
This compound, a natural product isolated from Streptomyces nitrosporeus K93-0711, exerts its inhibitory effect by directly binding to the extracellular domain of the glycoprotein 130 (gp130) receptor.[1][2] This interaction interferes with the homodimerization of gp130, a crucial step for signal transduction initiated by IL-6 and IL-11.[1][3] In contrast, signaling by LIF, which involves the heterodimerization of gp130 with the LIF receptor (LIFR), is not affected by this compound.[1] This specificity makes this compound a valuable tool for dissecting the distinct roles of these cytokine signaling pathways.
Comparative Analysis of this compound's Effects
The following table summarizes the differential effects of this compound on key cellular responses induced by IL-6, IL-11, and LIF.
| Parameter | IL-6 Induced | IL-11 Induced | LIF Induced | Reference |
| gp130 Dimerization | Homodimerization | Homodimerization | Heterodimerization (gp130/LIFR) | [1][4] |
| Effect of this compound | Inhibition | Inhibition | No Inhibition | [1] |
| STAT3 Phosphorylation | Inhibited | Inhibited | Not Inhibited | [1][2] |
| Osteoclastogenesis | Inhibited | Inhibited | Not Inhibited | [1] |
| Macrophage Differentiation | Inhibited | Not Reported | Not Inhibited | [1] |
Quantitative Data Summary
| Compound | Target Cell Line | Assay | IC50 | Reference |
| This compound | MH60 (IL-6-dependent) | Cell Growth Inhibition | 8 µM | [5] |
| Madindoline B | MH60 (IL-6-dependent) | Cell Growth Inhibition | 30 µM | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of IL-6/IL-11 and LIF, highlighting the point of intervention for this compound.
References
- 1. pnas.org [pnas.org]
- 2. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Homo- and Heterodimerization of All gp130-Type Receptor Complexes Leads to Constitutive Ligand-independent Signaling and Cytokine-independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Madindoline A: A Comparative Analysis of its Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activity of Madindoline A, a selective inhibitor of Interleukin-6 (IL-6), in different cancer cell lines. While extensive public data on its cross-cancer cell line activity is limited, this document summarizes the available quantitative data, details relevant experimental protocols, and illustrates its mechanism of action through its signaling pathway.
Data Presentation
The primary cytotoxic activity of this compound has been reported in cancer cell lines that are dependent on the IL-6 signaling pathway for their proliferation and survival. The available data on the half-maximal inhibitory concentration (IC50) of this compound and its analogue, Madindoline B, are presented below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | MH60 | IL-6-dependent human myeloid | 8 | [1][2] |
| Madindoline B | MH60 | IL-6-dependent human myeloid | 30 | [1] |
Experimental Protocols
The following is a detailed methodology for a common colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be used to determine the cytotoxic activity and IC50 values of compounds like this compound in adherent cancer cell lines.
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MH60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from a culture flask during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations to be tested.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow
This compound exerts its selective activity by targeting the IL-6 signaling pathway. Specifically, it inhibits the homodimerization of the gp130 receptor, a critical step for downstream signal transduction.
Figure 1. Mechanism of action of this compound in the IL-6 signaling pathway.
The diagram above illustrates how this compound intervenes in the IL-6 signaling cascade. By preventing the homodimerization of gp130, it effectively blocks the subsequent activation of JAK kinases and the phosphorylation and dimerization of STAT3 transcription factors. This, in turn, inhibits the translocation of STAT3 to the nucleus and prevents the transcription of genes essential for cell proliferation and survival in IL-6-dependent cancer cells.
Figure 2. Experimental workflow for determining the IC50 of this compound.
This workflow diagram outlines the key steps involved in assessing the cytotoxic activity of this compound using the MTT assay, from initial cell culture to final data analysis.
References
- 1. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Madindoline A and Other Small Molecule Inhibitors Targeting the gp130 D1 Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of Madindoline A and alternative small molecules targeting the D1 domain of the glycoprotein 130 (gp130) receptor. The objective is to offer a comprehensive overview of their potential as inhibitors of the IL-6/gp130 signaling pathway, supported by available experimental and computational data.
Introduction
The gp130 receptor is a critical component of the signaling pathway for the interleukin-6 (IL-6) family of cytokines, which are implicated in various inflammatory diseases and cancers. The D1 domain of gp130 is a key region for cytokine binding and subsequent receptor dimerization, making it an attractive target for therapeutic intervention. This compound, a natural product isolated from Streptomyces nitrosporeus, has been identified as an inhibitor of IL-6-dependent cell growth by targeting the extracellular domain of gp130, likely at the D1 domain.[1][2] This guide compares the molecular docking profiles of this compound with other reported small molecule inhibitors of the gp130 D1 domain, including Raloxifene, Bazedoxifene, and rationally designed analogues of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that a direct comparison of docking scores is most effective when calculated under the same study conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Compound | Type | Binding Affinity (K D) | IC50 | Predicted Binding Energy / Docking Score | Method |
| This compound | Natural Product | 288 µM[3][4] | - | Not explicitly reported | SPR |
| Raloxifene | SERM | - | 26.3 µM (Pancreatic cancer cells)[5] | More potent than this compound[6][7] | Cell Viability Assay, Docking (MLSD) |
| Bazedoxifene | SERM | - | 9.7 µM (Pancreatic cancer cells)[5] | More potent than this compound[6][7] | Cell Viability Assay, Docking (MLSD) |
| Bazedoxifene analogue (10a) | Synthetic | 3.8 µM[8] | - | - | SPR |
| MDL-5 | This compound Analogue | - | - | ~ -3 kcal/mol improvement vs. This compound[9] | Computational Prediction |
| MDL-16 | This compound Analogue | - | - | ~ -3 kcal/mol improvement vs. This compound[9] | Computational Prediction |
SERM: Selective Estrogen Receptor Modulator; SPR: Surface Plasmon Resonance; MLSD: Multiple Ligand Simultaneous Docking.
Experimental Protocols
Molecular Docking of this compound with gp130 D1 Domain (Induced-Fit Protocol)
The molecular docking of this compound with the D1 domain of gp130 has been performed using the Induced-Fit Docking (IFD) protocol within the Schrödinger software suite, specifically utilizing the Maestro interface.[2][8] This protocol is particularly suited for situations where the receptor is expected to undergo conformational changes to accommodate the ligand.
1. Protein and Ligand Preparation:
-
Protein Preparation: The crystal structure of the gp130 D1 domain (e.g., from PDB ID: 1P9M or 3L5H) is prepared using the Protein Preparation Wizard in Maestro.[5][10] This process includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen bond network. The structure is then minimized using a force field such as OPLS.
-
Ligand Preparation: The 3D structure of this compound is prepared using LigPrep. This involves generating various possible ionization states, tautomers, stereoisomers, and ring conformations, followed by energy minimization.
2. Induced-Fit Docking (IFD) Protocol:
The IFD protocol in Maestro automates the following steps:[3][11]
-
Initial Glide Docking: An initial docking of the prepared this compound ligand into the prepared gp130 D1 receptor is performed using Glide with softened van der Waals potentials to allow for broader sampling of binding poses.
-
Prime Refinement: For each of the top-ranked poses from the initial docking, the receptor side chains within a specified distance of the ligand are subjected to conformational searching and minimization using the Prime module. This allows the binding pocket to adapt to the ligand.
-
Glide Redocking: The ligand is then redocked into each of the refined receptor structures using Glide in extra precision (XP) mode.
-
Scoring: The final poses are scored using a combination of Prime energy and GlideScore to provide the IFD score, which reflects the binding affinity.
Visualizations
gp130 Signaling Pathway
The following diagram illustrates the canonical IL-6/gp130 signaling cascade, which primarily activates the JAK/STAT pathway. This compound and other D1 domain inhibitors act at the initial step of this pathway by preventing the formation of the active receptor complex.
Caption: The IL-6/gp130 signaling pathway leading to STAT3 activation.
Molecular Docking Workflow
The diagram below outlines the key steps involved in a typical molecular docking study, from initial preparation to the final analysis of results.
Caption: A generalized workflow for molecular docking studies.
Conclusion
Molecular docking studies are a valuable tool for understanding the binding interactions of small molecules with the gp130 D1 domain. This compound serves as a promising natural product lead, and computational studies have guided the development of more potent analogues like MDL-5 and MDL-16. Furthermore, drug repurposing efforts have identified existing drugs such as Raloxifene and Bazedoxifene as effective inhibitors of the IL-6/gp130 interaction, demonstrating greater potency than this compound in some assays. The use of advanced docking protocols like Induced-Fit Docking is crucial for accurately predicting the binding modes of these inhibitors and guiding further drug development efforts targeting the gp130 signaling pathway. Future studies should focus on obtaining comprehensive and directly comparable computational and experimental data for this class of inhibitors to better inform therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Schrödinger Customer Portal [my.schrodinger.com]
- 4. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Induced-fit ligand docking [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. m.youtube.com [m.youtube.com]
Comparative analysis of different Madindoline A synthesis routes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Total Synthesis of a Potent IL-6 Inhibitor
Madindoline A, a natural product isolated from Streptomyces nitrosporeus, has garnered significant attention in the scientific community due to its selective inhibition of interleukin-6 (IL-6) signaling. Overproduction of IL-6 is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and certain cancers, making this compound a promising lead compound for drug development. The scarcity of the natural source has spurred the development of several distinct total syntheses. This guide provides a comparative analysis of the prominent synthetic routes to (+)-Madindoline A, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.
Comparative Overview of Synthetic Strategies
The total syntheses of this compound have employed a range of elegant and diverse strategies to construct its unique furoindoline and cyclopentenedione core structures. The key approaches from the research groups of Omura/Smith (first and second generation), Kobayashi, Van Vranken, and Tius are summarized below. Each route presents a different solution to the challenges of stereocontrol and bond formation inherent in the this compound scaffold.
| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereochemistry Control |
| Omura/Smith (1st Gen) | Ring-Closing Metathesis (RCM) | 19 | 7.8[1] | Asymmetric aldol reaction, asymmetric epoxidation |
| Omura/Sunazuka (2nd Gen) | Intramolecular Acylation of Allylsilane | 11 | 16[2] | Chelation-controlled 1,4-diastereoselective acylation |
| Kobayashi | Regioselective Aldol Condensation | 15 | ~5 | Asymmetric aldol reaction, reductive amination |
| Van Vranken (Racemic) | Moore Ring Contraction | 11 | Not specified for enantiopure | Racemic synthesis |
| Tius | Allene Ether Nazarov Cyclization | 10 | 9.2 | Diastereoselective Mannich reaction |
Detailed Analysis of Synthetic Routes
Omura and Smith's First Generation Synthesis
The first total synthesis of this compound by Omura and Smith established the absolute stereochemistry of the natural product. A key feature of this route is the use of a Ring-Closing Metathesis (RCM) reaction to construct the cyclopentene ring.
Synthetic Strategy:
Figure 1: Omura/Smith (1st Gen) Strategy
Omura and Sunazuka's Second Generation Synthesis
To improve the efficiency of their initial route, the Omura and Sunazuka groups developed a more concise second-generation synthesis. This approach is highlighted by a chelation-controlled 1,4-diastereoselective acylation to set a key quaternary stereocenter and an intramolecular acylation of an allylsilane to form the cyclopentenedione ring. This revised strategy significantly reduced the number of steps and improved the overall yield.
Synthetic Strategy:
Figure 2: Omura/Sunazuka (2nd Gen) Strategy
Kobayashi's Synthesis
The synthesis developed by Kobayashi's group features a regioselective aldol condensation of a triketone to form the cyclopentenedione moiety. An asymmetric Evans aldol reaction was employed early in the synthesis to establish stereochemistry.
Synthetic Strategy:
Figure 3: Kobayashi's Synthetic Approach
Van Vranken's Racemic Synthesis
Van Vranken and coworkers reported a clever approach to the racemic core of Madindolines A and B utilizing a Moore ring contraction of a substituted hydroquinone. This strategy provides a rapid entry to the cyclopentenedione skeleton.
Synthetic Strategy:
Figure 4: Van Vranken's Racemic Strategy
Tius's Synthesis
The synthesis from the Tius group employs an allene ether Nazarov cyclization to construct the cyclopentenone core. This is followed by a diastereoselective Mannich reaction to couple the cyclopentenone with the chiral furoindoline piece. This route is notable for its brevity.
Synthetic Strategy:
Figure 5: Tius's Synthetic Approach
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for the key transformations in the discussed syntheses, extracted from the primary literature.
1. Ring-Closing Metathesis (Omura/Smith - 1st Gen)
A solution of the diene precursor in degassed CH2Cl2 is treated with Grubbs' first-generation catalyst (typically 5-10 mol %). The reaction mixture is stirred at room temperature or gentle reflux until consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopentene product.
2. Intramolecular Acylation of Allylsilane (Omura/Sunazuka - 2nd Gen)
To a solution of the allylsilane-containing substrate in a chlorinated solvent such as CH2Cl2 at low temperature (typically -78 °C), a Lewis acid (e.g., TiCl4 or SnCl4) is added dropwise. The reaction is stirred at this temperature for a specified time, during which the cyclization proceeds. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO3. After warming to room temperature, the mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
3. Regioselective Aldol Condensation (Kobayashi)
The triketone starting material is dissolved in a suitable solvent, and a base (e.g., K2CO3 or DBU) is added at room temperature. The reaction is stirred until the intramolecular aldol condensation and subsequent dehydration are complete, as monitored by TLC. The reaction mixture is then neutralized with a mild acid, and the product is extracted with an appropriate organic solvent. The organic extracts are dried and concentrated, and the resulting cyclopentenedione is purified by column chromatography.
4. Moore Ring Contraction (Van Vranken)
The substituted hydroquinone is dissolved in an inert, high-boiling solvent such as xylenes or mesitylene. The solution is heated to reflux for several hours to induce the thermal Moore ring contraction. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the cyclopentenedione intermediate.
5. Allene Ether Nazarov Cyclization (Tius)
The allene ether substrate is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to a low temperature (e.g., -78 °C). A Lewis acid, such as FeCl3 or a protic acid, is added, and the mixture is stirred for a short period. The reaction is then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting cyclopentenone is purified by column chromatography.
Conclusion
The total syntheses of this compound showcase the creativity and power of modern organic chemistry. While the first-generation synthesis by Omura and Smith was a landmark achievement in confirming the structure, subsequent routes have focused on improving efficiency and exploring novel bond-forming strategies. The second-generation Omura/Sunazuka synthesis stands out for its practicality in terms of step count and overall yield. The approaches by Kobayashi, Van Vranken, and Tius offer alternative and insightful strategies for the construction of the core structure. The choice of a particular synthetic route will depend on the specific goals of the research, including the need for enantiopure material, scalability, and the availability of starting materials and reagents. This comparative guide provides a foundation for researchers to make informed decisions in their synthetic endeavors toward this compound and its analogues.
References
Validating STAT3 Phosphorylation Inhibition: A Comparative Guide to Madindoline A and Other STAT3 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Madindoline A with other Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. We delve into their mechanisms of action, present available experimental data for performance comparison, and provide detailed protocols for validating their inhibitory effects on STAT3 phosphorylation.
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Validating the efficacy of STAT3 inhibitors is paramount for advancing novel treatments. This guide focuses on the validation of this compound-mediated inhibition of STAT3 phosphorylation and compares its performance with other known STAT3 inhibitors, Stattic and Cryptotanshinone.
Comparative Analysis of STAT3 Inhibitors
It is crucial to note that the following IC50 values were determined using different assay systems (cell-free vs. cell-based) and diverse cell lines, which can influence the results. Therefore, this data should be interpreted with caution as a direct comparison of potency is challenging.
| Inhibitor | Mechanism of Action | Assay Type | Target/Cell Line | IC50 Value |
| This compound | Binds to gp130, preventing its homodimerization and subsequent STAT3 activation. | IL-6-dependent cell growth inhibition | MH60 cells | 8 µM |
| Stattic | Directly binds to the SH2 domain of STAT3, preventing its dimerization and activation. | Cell-free | STAT3 activation | 5.1 µM |
| Cryptotanshinone | Inhibits STAT3 phosphorylation, potentially by binding to the SH2 domain. | Cell-free | STAT3 phosphorylation | 4.6 µM |
Visualizing the STAT3 Signaling Pathway and Inhibition
To understand the points of intervention for these inhibitors, it is essential to visualize the STAT3 signaling pathway.
Caption: The IL-6/JAK/STAT3 signaling pathway and points of inhibition by this compound, Stattic, and Cryptotanshinone.
Experimental Workflow for Validating STAT3 Inhibition
A systematic approach is necessary to validate and compare the efficacy of different STAT3 inhibitors. The following workflow outlines the key experimental steps.
Caption: A generalized experimental workflow for comparing the efficacy of STAT3 inhibitors on STAT3 phosphorylation.
Detailed Experimental Protocols
A cornerstone for validating STAT3 inhibition is the Western blot technique, which allows for the specific detection and quantification of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 protein.
Western Blotting for p-STAT3 (Tyr705) and Total STAT3
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and inhibitor treatment conditions (concentration and duration) is recommended for specific cell lines and experimental setups.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, which is responsive to IL-6) in the appropriate medium until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal STAT3 activation.
-
Pre-treat the cells with varying concentrations of the STAT3 inhibitor (e.g., this compound, Stattic, or Cryptotanshinone) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a known activator of the STAT3 pathway, such as Interleukin-6 (IL-6) (e.g., 20 ng/mL for 15-30 minutes), to induce STAT3 phosphorylation.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with primary antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the relative inhibition of STAT3 phosphorylation.
By following these protocols and considering the comparative data, researchers can effectively validate the inhibitory action of this compound on STAT3 phosphorylation and objectively assess its performance relative to other available inhibitors. This systematic approach is crucial for the identification and development of potent and specific STAT3-targeted therapies.
Determining the Absolute Configuration of Madindoline A: A Comparative Guide to Key Analytical Techniques
The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a critical parameter in drug discovery and development, profoundly influencing its biological activity. For complex natural products like Madindoline A, a potent and selective inhibitor of interleukin-6 (IL-6), unambiguous determination of its stereochemistry is paramount. This guide provides a comparative overview of X-ray crystallography, the definitive method used to establish the absolute configuration of a key precursor to this compound, alongside alternative chiroptical and NMR-based techniques.
The absolute stereochemistry of (+)-Madindoline A was definitively established through its total synthesis, which relied on a pivotal intermediate whose own absolute configuration was unequivocally determined by single-crystal X-ray crystallography. This powerful technique provides a direct visualization of the molecular structure in the solid state, offering incontrovertible proof of the spatial arrangement of its atoms.
Methodologies for Determining Absolute Configuration
A variety of techniques can be employed to elucidate the absolute configuration of chiral molecules. Below is a comparison of X-ray crystallography with other common methods, highlighting their principles, requirements, and the nature of the data they provide.
| Method | Principle | Sample Requirements | Data Output | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single, well-ordered crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule. | High-quality single crystals (typically > 50 µm). The molecule must crystallize. | Precise atomic coordinates, bond lengths, bond angles, and the Flack parameter, which indicates the correctness of the assigned absolute configuration. | Provides the most definitive and unambiguous determination of absolute configuration. | Crystal growth can be a significant bottleneck. Not applicable to non-crystalline (amorphous) solids, liquids, or gases. |
| Mosher's Method (NMR Spectroscopy) | Derivatization of a chiral alcohol or amine with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomers. The differing chemical shifts (Δδ) of protons near the chiral center in the ¹H NMR spectra of the two diastereomers are correlated to the absolute configuration. | Small amount of pure sample (mg scale) containing a secondary alcohol or primary/secondary amine. | A set of Δδ (δS - δR) values for protons near the newly formed chiral center. | Relatively rapid and requires only small amounts of material. Can be performed on non-crystalline samples. | Requires a suitable functional group for derivatization. Interpretation can be complex for highly flexible molecules. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a function of the molecule's stereochemistry. | Pure sample in solution (µg to mg scale). The molecule must contain a chromophore that absorbs UV-Vis light. | A CD spectrum showing positive or negative Cotton effects at specific wavelengths. The sign and intensity of these effects are characteristic of the stereoisomer. | Highly sensitive and requires small amounts of sample. Can be used for conformational analysis in solution. | Requires a chromophore near the stereocenter. Comparison with a reference compound of known absolute configuration or with quantum chemical calculations is often necessary for unambiguous assignment. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in the molecule. | Pure sample in solution (mg scale). | A VCD spectrum with positive and negative bands corresponding to specific vibrational modes. | Applicable to a wider range of molecules than electronic CD, as all molecules have IR absorptions. Provides rich structural information. | Requires specialized instrumentation. Interpretation often relies on complex quantum chemical calculations. |
Experimental Protocols
Single-Crystal X-ray Crystallography of a this compound Precursor Derivative
The absolute configuration of a key synthetic intermediate of this compound, the 3a-hydroxyfuroindoline core, was determined by X-ray analysis of its N-methyl-O-MTPA ester derivative. While the specific crystallographic data for this exact derivative is not publicly available, a general protocol for such an analysis is as follows:
-
Derivatization: The chiral alcohol is reacted with (R)- or (S)-Mosher's acid chloride to form the corresponding MTPA ester. This is often done to introduce a group with a known absolute configuration and to improve the crystalline properties of the molecule.
-
Crystallization: The purified derivative is dissolved in a suitable solvent or solvent mixture, and single crystals are grown using techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is calculated, with a value close to zero for the correct enantiomer, providing a high level of confidence in the assignment.
Workflow for determining absolute configuration using X-ray crystallography.
Mosher's Method: A Representative Protocol
-
Sample Preparation: Two separate reactions are performed. In one, the chiral alcohol (e.g., the 3a-hydroxyfuroindoline precursor of this compound) is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. In the other, the alcohol is reacted with the (S)-(+)-enantiomer of the acid chloride. These reactions are typically carried out in the presence of a non-nucleophilic base like pyridine or DMAP.
-
NMR Analysis: After purification, ¹H NMR spectra are recorded for both diastereomeric esters.
-
Data Analysis: The chemical shifts of protons on both sides of the carbinol center are assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the carbinol allows for the assignment of the absolute configuration based on the established Mosher's model.
Workflow for Mosher's method.
Conclusion
While several methods are available for the determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard due to its unambiguous nature. In the case of this compound, this technique was instrumental in solidifying the stereochemical foundation upon which its total synthesis was built. Alternative methods such as Mosher's method and chiroptical spectroscopy serve as powerful complementary tools, particularly when suitable crystals cannot be obtained. The choice of method ultimately depends on the nature of the sample, the available instrumentation, and the level of certainty required. For drug development professionals, a thorough understanding of these techniques is essential for the accurate characterization and advancement of chiral drug candidates.
Safety Operating Guide
Proper Disposal Procedures for Madindoline A
This document provides essential safety and logistical information for the proper disposal of Madindoline A, a selective inhibitor of interleukin-6 (IL-6). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for chemical waste management. These guidelines are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
II. This compound Waste Identification and Segregation
Proper identification and segregation of chemical waste are the first steps in compliant disposal. This compound waste should be classified as hazardous chemical waste due to its biological activity and the lack of comprehensive toxicity data.
Types of this compound Waste:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weighing paper, pipette tips, vials).
-
Liquid Waste: Solutions containing this compound, such as experimental residues or contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, or blades.
Segregation Procedures:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid and liquid waste must be collected in separate, clearly labeled containers.
-
Contaminated sharps must be placed in a designated sharps container.
III. Step-by-Step Disposal Protocol
The following protocol outlines the process for disposing of this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Container Selection and Labeling
-
Solid Waste: Use a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: Use a sealable, leak-proof, and chemically compatible container. For organic solvent solutions, use a designated solvent waste container. For aqueous solutions, a separate labeled container should be used. Do not pour aqueous solutions containing this compound down the drain.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
Step 2: Waste Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely sealed when not in use.
-
Store in a well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 3: Arranging for Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its pickup by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the EHS office.
-
Do not attempt to dispose of this compound waste through standard trash or sewer systems. All disposal must be conducted through an approved waste disposal plant.[1][2]
IV. Summary of this compound Properties
The following table summarizes key information about this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Molecular Formula | C₂₂H₂₇NO₄ | [4] |
| Molecular Weight | 369.5 g/mol | [4] |
| Appearance | White Solid | [1] |
| Biological Activity | Selective inhibitor of IL-6.[5][6] Inhibits IL-6-dependent MH-60 cells with an IC₅₀ of 8 μM.[5][6] | [5][6] |
| Storage Conditions | Room temperature in the continental US; may vary elsewhere.[5] | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[1] | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. su.se [su.se]
- 4. This compound | C22H27NO4 | CID 9810525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Madindoline A
Essential Safety and Handling Guide for Madindoline A
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.
This compound is an inhibitor of the interleukin-6 (IL-6) signaling pathway and is utilized in research settings.[1][2] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, its classification as a biologically active small molecule necessitates careful handling to mitigate potential health risks. Therefore, it should be handled with the same precautions as other potent, biologically active, or cytotoxic compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is crucial for risk assessment and for ensuring appropriate handling and storage conditions.
| Property | Value | Source |
| Molecular Formula | C22H27NO4 | PubChem[3] |
| Molecular Weight | 369.45 g/mol | BOC Sciences[] |
| Appearance | Pale Yellow Crystal | BOC Sciences[] |
| Melting Point | 83-86°C | BOC Sciences[] |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, Ethyl Acetate, Acetone, Water | BOC Sciences[] |
| CAS Number | 184877-64-3 | PubChem[3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound.[5] The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves (ASTM D6978 tested). | Minimizes skin contact and absorption. Double gloving provides an additional layer of protection in case of a breach in the outer glove.[5] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols.[6][7] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or creating solutions. | Prevents inhalation of airborne particles.[5] |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical for minimizing exposure risk. The following step-by-step guidance should be followed.
1. Preparation and Work Area Setup:
-
All handling of this compound, especially the powder form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[5]
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
-
Ensure that a cytotoxic spill kit is readily accessible.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a containment balance enclosure or a chemical fume hood.
-
To avoid generating dust, reconstitute the compound by slowly adding the solvent to the vial.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
3. Administration and Experimental Use:
-
When adding this compound to cell cultures or animal models, employ techniques that minimize the generation of aerosols or splashes.
-
All equipment that comes into contact with this compound should be considered contaminated.
4. Decontamination and Cleaning:
-
After each use, decontaminate all surfaces in the work area with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a disinfectant).
-
All disposable materials used during the handling process should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[8]
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), absorbent pads, and any other contaminated solid materials should be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions of this compound and any contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
-
Waste Pickup: All hazardous waste containers should be collected and disposed of by the institution's environmental health and safety (EHS) department according to federal, state, and local regulations.[8]
Visual Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: This diagram illustrates the sequential workflow for safely handling this compound.
Caption: This diagram shows the logical relationship of risk assessment and control measures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H27NO4 | CID 9810525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.uri.edu [web.uri.edu]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
